An In-depth Technical Guide to 2-Amino-4-nitrobenzoic Acid CAS Number: 619-17-0 This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzoic acid, a pivotal chemical intermediate for researchers, scie...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 2-Amino-4-nitrobenzoic Acid
CAS Number: 619-17-0
This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzoic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical properties, outlines synthetic approaches, discusses its applications, and provides essential safety information.
Chemical and Physical Properties
2-Amino-4-nitrobenzoic acid, also known as 4-Nitroanthranilic acid, is an aromatic compound featuring both an amino and a nitro functional group, making it a versatile building block in organic synthesis.[1] Its key properties are summarized below.
Table 1: Physicochemical Properties of 2-Amino-4-nitrobenzoic Acid
Conceptual Synthetic Pathway: Nitration of 2-Aminobenzoic Acid
A common strategy for synthesizing nitro-substituted aminobenzoic acids involves the protection of the highly reactive amino group, followed by nitration and subsequent deprotection.[3] This prevents oxidation of the amino group by the strong nitrating agents.
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-nitrobenzoic acid (CAS No: 619-17-0). An aromatic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-nitrobenzoic acid (CAS No: 619-17-0). An aromatic amino acid derivative, this compound serves as a versatile intermediate in the synthesis of various dyes and pharmaceuticals, including anti-inflammatory and analgesic agents.[1] Its molecular structure, featuring an amino group, a nitro group, and a carboxylic acid moiety, imparts a unique combination of chemical reactivity and physical characteristics that are critical for its application in research and development.
Core Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-4-nitrobenzoic acid have been compiled from various sources and are summarized below. These parameters are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in biological systems.
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.
Melting Point Determination
The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[4][5]
Principle:
A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[4]
Apparatus:
Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)[4][5]
Sample Preparation: A small amount of 2-Amino-4-nitrobenzoic acid is finely powdered using a mortar and pestle.[5] The powdered sample is then packed into a capillary tube to a depth of 1-2 mm.[6][7]
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[4][5]
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[5]
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4][7][8]
Solubility Determination
Understanding the solubility of 2-Amino-4-nitrobenzoic acid in various solvents is crucial for its purification, formulation, and application in assays.
Principle:
The solubility is determined by observing the extent to which a measured amount of the solute dissolves in a specific volume of a solvent at a controlled temperature. The presence of both acidic (carboxylic acid) and basic (amino) functional groups suggests that the solubility of 2-Amino-4-nitrobenzoic acid will be pH-dependent.
Apparatus:
Test tubes and rack
Spatula
Vortex mixer or shaker
Graduated cylinders or pipettes
Procedure:
Qualitative Assessment: A small, measured amount (e.g., 25 mg) of 2-Amino-4-nitrobenzoic acid is placed in a series of test tubes.[9]
Solvent Addition: A measured volume (e.g., 0.75 mL) of each test solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol (B145695), acetone, diethyl ether) is added to a separate test tube.[9][10]
Mixing: Each tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[11]
Observation: The tubes are visually inspected to determine if the compound is soluble (dissolves completely), partially soluble, or insoluble.[11]
Solubility in 5% NaOH and 5% NaHCO₃ would indicate the presence of an acidic group.[12]
Solubility in 5% HCl would confirm the presence of a basic amino group.[12]
Spectroscopic Analysis Protocols
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Amino-4-nitrobenzoic acid.
UV-Visible (UV-Vis) Spectroscopy
Principle:
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Aromatic compounds like 2-Amino-4-nitrobenzoic acid exhibit characteristic absorption bands related to their electronic transitions (π → π*).[13][14]
Procedure:
Sample Preparation: A dilute solution of 2-Amino-4-nitrobenzoic acid is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).
Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.[15]
Sample Measurement: The sample solution is placed in a cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).[15]
Data Analysis: The resulting spectrum is analyzed to identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle:
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]
Procedure:
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.[17][18]
Background Scan: A background spectrum of the KBr pellet or the empty ATR crystal is recorded.[17][19]
Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[19][20]
Data Analysis: The absorption peaks in the spectrum are correlated to specific functional group vibrations (e.g., N-H stretch of the amino group, C=O stretch of the carboxylic acid, and N-O stretches of the nitro group).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.
Procedure:
Sample Preparation: A small amount (5-10 mg) of 2-Amino-4-nitrobenzoic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[21]
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.[21] ¹H and ¹³C NMR spectra are then acquired.[22]
Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the physicochemical characterization of 2-Amino-4-nitrobenzoic acid and a potential workflow for investigating its biological activity.
Caption: Workflow for physicochemical characterization.
While specific signaling pathways for 2-Amino-4-nitrobenzoic acid are not well-documented, related nitroaromatic compounds are known to exhibit biological activities, such as the inhibition of enzymes like glutamate dehydrogenase.[23] Future research could focus on investigating similar activities for this compound, potentially revealing novel therapeutic applications.[23][24]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-nitrobenzoic Acid For researchers, scientists, and professionals in drug development, 2-amino-4-nitrobenzoic acid (also known as 4-nitroanthranilic acid) is a val...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis of 2-Amino-4-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, 2-amino-4-nitrobenzoic acid (also known as 4-nitroanthranilic acid) is a valuable building block in the synthesis of a variety of pharmacologically active molecules and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate laboratory application.
Core Synthesis Pathways
The synthesis of 2-amino-4-nitrobenzoic acid can be approached through several strategic routes. The most prominent and practical methods involve either the amination of a pre-functionalized aromatic ring or the nitration of a protected aminobenzoic acid derivative. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and product yield.
Two of the most viable synthetic routes are detailed below:
Pathway A: Amination of 2-Chloro-4-nitrobenzoic Acid: This is a direct and efficient method involving the nucleophilic substitution of a halogen on the aromatic ring.
Pathway B: Nitration of 2-Acetamidobenzoic Acid followed by Hydrolysis: This classic multi-step approach involves the protection of the amino group, followed by nitration and subsequent deprotection.
Pathway A: Amination of 2-Chloro-4-nitrobenzoic Acid
This pathway is a highly effective method for the synthesis of 2-amino-4-nitrobenzoic acid, often proceeding with high yield and selectivity. The core of this approach is the displacement of a chlorine atom with an amino group, which can be achieved through copper-catalyzed or palladium-catalyzed (Buchwald-Hartwig) amination. The copper-catalyzed method is a well-established and cost-effective option.
Experimental Protocol: Copper-Catalyzed Amination
This protocol is adapted from established methods for the amination of 2-halobenzoic acids.[1]
A suitable base (e.g., potassium carbonate, K₂CO₃)
Solvent (e.g., 2-ethoxyethanol, ethylene (B1197577) glycol diethyl ether, or DMF)
Hydrochloric acid (for workup)
Deionized water
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
High-pressure reaction vessel (autoclave)
Magnetic stirrer with heating mantle
Standard laboratory glassware for filtration and extraction
pH meter or pH paper
Procedure:
In a high-pressure reaction vessel, combine 2-chloro-4-nitrobenzoic acid (1 equivalent), copper(I) oxide (e.g., 0.05-0.1 equivalents), and a base such as potassium carbonate (e.g., 1-2 equivalents).
Add the solvent and a stoichiometric excess of aqueous ammonia.
Seal the vessel and begin stirring.
Heat the reaction mixture to a temperature typically in the range of 100-140 °C. The optimal temperature will depend on the specific solvent and catalyst system used.
Maintain the reaction at this temperature for several hours (e.g., 4-24 hours), monitoring the progress by a suitable analytical method such as TLC or LC-MS.
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
Transfer the reaction mixture to a beaker and, if necessary, filter to remove the catalyst.
Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold deionized water to remove any inorganic salts.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 2-Amino-4-nitrobenzoic Acid via Copper-Catalyzed Amination.
Pathway B: Nitration of 2-Acetamidobenzoic Acid and Hydrolysis
Direct nitration of 2-aminobenzoic acid (anthranilic acid) is often problematic due to the high reactivity and susceptibility to oxidation of the amino group. A more controlled approach involves a three-step sequence: protection of the amino group by acetylation, nitration of the resulting 2-acetamidobenzoic acid, and finally, deprotection by hydrolysis to yield the desired product. However, the nitration of 2-acetamidobenzoic acid can lead to a mixture of isomers, with the 5-nitro and 3-nitro isomers often being significant products. Achieving high regioselectivity for the 4-nitro isomer can be challenging.
Experimental Workflow for Pathway B
Workflow for the synthesis of 2-Amino-4-nitrobenzoic Acid via the protection-nitration-deprotection sequence.
Experimental Protocol for Pathway B
This protocol is a general procedure adapted from the synthesis of related nitro-aminobenzoic acids.[2]
Step 1: Synthesis of 2-Acetamidobenzoic Acid (Acetylation)
Dissolve 2-aminobenzoic acid in glacial acetic acid.
Slowly add acetic anhydride (approximately 1.2 equivalents) to the solution.
Heat the mixture to reflux for about 1 hour.
Cool the reaction mixture and pour it into ice water to precipitate the product.
Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from an ethanol/water mixture if necessary.
Step 2: Synthesis of 2-Acetamido-4-nitrobenzoic Acid (Nitration)
In a flask cooled in an ice bath, dissolve the 2-acetamidobenzoic acid from the previous step in concentrated sulfuric acid.
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.
Add the nitrating mixture dropwise to the solution of 2-acetamidobenzoic acid, ensuring the temperature is maintained below 10 °C.
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
Collect the solid by vacuum filtration and wash thoroughly with cold water. This will likely be a mixture of isomers.
Step 3: Synthesis of 2-Amino-4-nitrobenzoic Acid (Hydrolysis)
Combine the crude 2-acetamido-4-nitrobenzoic acid with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
Heat the mixture to reflux for 1-2 hours to hydrolyze the amide.
Cool the solution. If the hydrolysis was performed under basic conditions, acidify the mixture to precipitate the product. If under acidic conditions, the product may precipitate upon cooling.
Collect the crude product by filtration.
Purification by recrystallization or chromatography will be necessary to isolate the 2-amino-4-nitrobenzoic acid from its isomers.
Quantitative Data for Pathway B
Parameter
Value/Range
Starting Material
2-Aminobenzoic Acid
Key Reagents
Acetic anhydride, Nitric acid, Sulfuric acid
Reaction Steps
3 (Acetylation, Nitration, Hydrolysis)
Nitration Temperature
< 10 °C
Overall Yield
Variable (highly dependent on regioselectivity of nitration)
Purification Method
Recrystallization, Column Chromatography
Conclusion
This guide has detailed two primary synthetic pathways for the preparation of 2-amino-4-nitrobenzoic acid. The amination of 2-chloro-4-nitrobenzoic acid (Pathway A) represents a more direct and likely higher-yielding approach, making it suitable for applications where the halogenated precursor is readily available. The multi-step nitration of protected anthranilic acid (Pathway B) is a more classical route, though it presents challenges in controlling the regioselectivity of the nitration step, which may necessitate more extensive purification of the final product. The choice of synthesis pathway will ultimately depend on factors such as starting material availability, cost, required purity of the final product, and the scale of the synthesis.
Navigating the Solubility Landscape of 2-Amino-4-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its utility in these applications is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its utility in these applications is often dependent on its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Amino-4-nitrobenzoic acid in organic solvents. While a comprehensive search of publicly available literature reveals a lack of specific quantitative solubility data for this compound, this guide furnishes detailed experimental protocols to enable researchers to generate this critical data. The methodologies outlined are based on widely accepted scientific principles for solubility determination.
Data Presentation: A Framework for Reporting
Precise and consistent data reporting is paramount for the comparison and interpretation of solubility studies. When determining the solubility of 2-Amino-4-nitrobenzoic acid, data should be meticulously recorded and presented. Table 1 provides a recommended format for tabulating experimental findings.
Solvent
Temperature (°C/K)
Solubility ( g/100 mL)
Solubility (mol/L)
Method of Analysis
e.g., Ethanol
e.g., 25 °C
e.g., HPLC
e.g., Acetone
e.g., 25 °C
e.g., UV-Vis
e.g., Ethyl Acetate
e.g., 25 °C
e.g., Gravimetric
e.g., Methanol
e.g., 40 °C
e.g., HPLC
Table 1: Illustrative Data Table for the Solubility of 2-Amino-4-nitrobenzoic Acid. This table provides a template for researchers to present their experimentally determined solubility data in a clear and organized manner.
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The most widely accepted method for this is the shake-flask method, which is detailed below.[2][3]
The Shake-Flask Method for Equilibrium Solubility Determination
This method involves equilibrating an excess of the solid solute with a solvent over a set period at a constant temperature.
Materials:
2-Amino-4-nitrobenzoic acid (solid, high purity)
Selected organic solvents (analytical grade)
Vials or flasks with airtight seals
Temperature-controlled orbital shaker or magnetic stirrer
Analytical balance
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or evaporating dish for gravimetric analysis)
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of solid 2-Amino-4-nitrobenzoic acid to a series of vials. The presence of excess solid is critical to ensure that a true equilibrium with the saturated solution is achieved.[2][3]
Add a known volume of the desired organic solvent to each vial.
Seal the vials tightly to prevent any solvent evaporation during the experiment.[2][3]
Equilibration:
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[3] The exact time required should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.[2]
Sample Collection and Preparation:
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.[2]
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette.
Immediately filter the collected supernatant through a syringe filter to remove all undissolved solid particles. This step is crucial to prevent overestimation of the solubility.[2]
Quantitative Analysis of the Saturated Solution
The concentration of 2-Amino-4-nitrobenzoic acid in the filtered saturated solution can be determined using several analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
Principle: This is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.
Procedure:
Method Development: Develop a suitable HPLC method with an appropriate column, mobile phase, flow rate, and detection wavelength (using a UV detector).
Calibration Curve: Prepare a series of standard solutions of 2-Amino-4-nitrobenzoic acid of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration to create a calibration curve.[3]
Sample Analysis: Dilute the filtered saturated solution with a known volume of the mobile phase to bring the concentration within the linear range of the calibration curve. Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.[3]
Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution, and then back-calculate the concentration of the original saturated solution.
2. UV-Vis Spectrophotometry:
Principle: This method is suitable if 2-Amino-4-nitrobenzoic acid has a significant absorbance in the UV-Vis region and there are no interfering substances in the solvent.[3]
Procedure:
Determine λmax: Prepare a dilute solution of 2-Amino-4-nitrobenzoic acid in the solvent of interest and scan its absorbance across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).[3]
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[3]
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.[3]
Calculation: Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution.
3. Gravimetric Analysis:
Principle: This is a simple and direct method that involves evaporating the solvent and weighing the residual solid solute.
Procedure:
Accurately weigh a clean, dry evaporating dish.
Pipette a known volume of the filtered saturated solution into the pre-weighed dish.
Gently evaporate the solvent in a fume hood or using a rotary evaporator until the solute is completely dry.
Reweigh the evaporating dish containing the dried solute.
Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the dish. The solubility can then be expressed as mass of solute per volume of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for determining the solubility of 2-Amino-4-nitrobenzoic acid.
An In-depth Technical Guide to 2-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzoic acid, a pivotal chemical intermediate in the synthesis of pharmaceuticals a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzoic acid, a pivotal chemical intermediate in the synthesis of pharmaceuticals and dyes. This document outlines its fundamental chemical properties, detailed experimental protocols for its use and analysis, and a visual representation of a key synthetic application.
Core Chemical Properties
2-Amino-4-nitrobenzoic acid, also known as 4-nitroanthranilic acid, is an aromatic compound containing an amino, a nitro, and a carboxylic acid functional group.[1] These groups confer versatile reactivity, making it a valuable starting material in organic synthesis.
2-Amino-4-nitrobenzoic acid is a key building block in various scientific fields:
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a range of pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] A notable application is in the production of chemotherapeutics, such as 2-hydroxy-4-aminobenzoic acid, where it is a key starting material.
Dyes and Pigments: The compound is utilized in the manufacturing of azo dyes, which are valued for their vibrant colors and stability in textiles and food coloring.[1]
Analytical Chemistry: It can be employed as a reagent in analytical techniques like UV-Vis spectroscopy for the detection and quantification of other substances.[1]
Biochemical Research: It acts as a tool for studying enzyme activities and protein interactions.[1]
Material Science: This chemical is involved in formulating polymers and resins to enhance their material properties.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis involving 2-Amino-4-nitrobenzoic acid. These are generalized methods and may require optimization for specific laboratory conditions.
1. Synthesis of 2-Hydroxy-4-nitrobenzoic Acid via Diazotization
This protocol describes the conversion of 2-amino-4-nitrobenzoic acid to 2-hydroxy-4-nitrobenzoic acid, a precursor for certain chemotherapeutic agents. The process involves diazotization of the amino group followed by hydrolysis.
Dissolve 2-amino-4-nitrobenzoic acid in concentrated sulfuric acid under cooling.
Add finely powdered sodium nitrite in portions to the solution while maintaining a low temperature to form the diazonium salt.
Continue agitation for approximately 1.5 hours.
Pour the resulting solution into a warm copper sulfate solution (approximately 80°C). The temperature will increase as the diazo compound decomposes.
After the reaction, cool the mixture to allow for crystallization of the product.
Filter the crystallized 2-hydroxy-4-nitrobenzoic acid, wash with water, and recrystallize to achieve a pure product.
2. Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of nitrated benzoic acid derivatives, which can be adapted for 2-Amino-4-nitrobenzoic acid.
Instrumentation and Conditions:
HPLC System: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode.
Detection Wavelength: Determined by the UV absorbance maximum of 2-Amino-4-nitrobenzoic acid.
Flow Rate: Typically around 1.0 mL/min.
Injection Volume: Typically 10-20 µL.
Preparation of Solutions:
Standard Stock Solution: Accurately weigh a known amount of pure 2-Amino-4-nitrobenzoic acid and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution of known concentration.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Preparation: Dissolve the sample containing 2-Amino-4-nitrobenzoic acid in the mobile phase to achieve a concentration within the calibration range.
Analytical Procedure:
Inject the calibration standards into the HPLC system and record the peak areas.
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Inject the sample solutions and determine the peak areas for 2-Amino-4-nitrobenzoic acid.
Calculate the concentration of 2-Amino-4-nitrobenzoic acid in the samples using the calibration curve.
Visualized Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of 2-hydroxy-4-nitrobenzoic acid from 2-amino-4-nitrobenzoic acid.
Caption: Synthetic pathway from 2-Amino-4-nitrobenzoic acid.
Spectroscopic Characterization of 2-Amino-4-nitrobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectral data for 2-Amino-4-nitrobenzoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of direct experiment...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the expected spectral data for 2-Amino-4-nitrobenzoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds. The methodologies described herein are standard protocols for the spectroscopic analysis of aromatic nitro compounds and can be adapted for the specific analysis of 2-Amino-4-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Amino-4-nitrobenzoic acid is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) and the carboxylic acid group (-COOH) have more complex effects.
Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-4-nitrobenzoic acid
Chemical Shift (ppm)
Multiplicity
Assignment
~8.5
d
H-3
~7.9
dd
H-5
~7.0
d
H-6
~6.0-7.0 (broad)
s
-NH₂
~10.0-12.0 (broad)
s
-COOH
Solvent: DMSO-d₆
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-4-nitrobenzoic acid
Chemical Shift (ppm)
Assignment
~168
C=O (Carboxylic acid)
~150
C-2
~148
C-4
~132
C-5
~120
C-1
~118
C-3
~115
C-6
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for 2-Amino-4-nitrobenzoic acid
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3400-3200
N-H stretch
Amino group
3300-2500 (broad)
O-H stretch
Carboxylic acid
~1700
C=O stretch
Carboxylic acid
~1620
N-H bend
Amino group
~1530
Asymmetric NO₂ stretch
Nitro group
~1350
Symmetric NO₂ stretch
Nitro group
~1250
C-N stretch
Amino group
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of 2-Amino-4-nitrobenzoic acid is expected to involve the loss of small molecules such as water, carbon monoxide, and nitrogen oxides.[1][2]
Table 4: Predicted Mass Spectrometry Data for 2-Amino-4-nitrobenzoic acid
m/z
Assignment
182
[M]⁺ (Molecular Ion)
165
[M-OH]⁺
136
[M-NO₂]⁺
120
[M-COOH-H]⁺
92
[C₆H₆N]⁺
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for aromatic nitro compounds like 2-Amino-4-nitrobenzoic acid.[3]
NMR Spectroscopy Protocol
Sample Preparation : Weigh approximately 5-10 mg of the solid sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL.[3] Ensure the sample is fully dissolved, using vortexing or sonication if necessary.[3]
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹³C detection is used.[3]
Data Acquisition :
¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).[3]
¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans are typically required due to the lower natural abundance of ¹³C. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[3]
Data Processing : The acquired data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR) : Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry.[3] Place a small amount of the solid sample directly onto the ATR crystal.[3]
Instrumentation : A benchtop FT-IR spectrometer equipped with an ATR accessory is used.[3]
Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.[3] The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[3] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.[3]
Mass Spectrometry Protocol
Sample Preparation : Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).[3]
Instrumentation : A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
Data Acquisition : The sample is introduced into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[3] A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z.[3]
Data Analysis : Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.[3] Analyze the fragmentation pattern to gain structural information.[3]
Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.
General workflow for the spectroscopic analysis of 2-Amino-4-nitrobenzoic acid.
Proposed fragmentation pathway for 2-Amino-4-nitrobenzoic acid in Mass Spectrometry.
The Evolving Landscape of 2-Amino-4-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide
For Immediate Release [City, State] – [Date] – The aromatic scaffold of 2-Amino-4-nitrobenzoic acid is proving to be a versatile and potent building block in the development of novel therapeutic agents. This technical gu...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – The aromatic scaffold of 2-Amino-4-nitrobenzoic acid is proving to be a versatile and potent building block in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its potential applications across various domains of medicinal chemistry, including oncology, infectious diseases, and inflammatory conditions. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and mechanisms of action of its derivatives.
Introduction: The Versatility of a Core Scaffold
2-Amino-4-nitrobenzoic acid, a derivative of anthranilic acid, possesses a unique trifunctional nature with amino, nitro, and carboxylic acid groups. This distinct structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse molecular architectures with varied pharmacological profiles.[1] Its derivatives have been investigated for a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The presence of the nitro group, in particular, offers a strategic handle for further functionalization, influencing the electronic properties and biological activity of the resulting compounds.
Synthetic Strategies and Derivatization
The synthesis of bioactive derivatives from 2-Amino-4-nitrobenzoic acid typically involves modifications at the amino and carboxylic acid moieties. Common derivatization strategies include the formation of amides, esters, and Schiff bases, as well as the construction of heterocyclic ring systems.
Synthesis of 2-Amino-4-nitrobenzamides
Experimental Protocol:
A general method for the synthesis of 2-Amino-4-nitrobenzamide derivatives is as follows:
Activation of the Carboxylic Acid: 2-Amino-4-nitrobenzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents), are added. The mixture is stirred at room temperature for 30 minutes.
Amide Bond Formation: The desired amine (1.2 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the urea (B33335) byproduct. The filtrate is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final N-substituted-2-amino-4-nitrobenzamide derivative.
Synthesis of 2-Amino-4-nitrobenzoic Acid Schiff Bases
Experimental Protocol:
A general procedure for the synthesis of Schiff bases from 2-Amino-4-nitrobenzoic acid is as follows:
Condensation Reaction: 2-Amino-4-nitrobenzoic acid (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) are dissolved in a suitable solvent, such as ethanol (B145695) or methanol. A few drops of a catalytic amount of glacial acetic acid are added.
Reaction Execution: The reaction mixture is refluxed for 4-6 hours and monitored by TLC.
Isolation and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the pure Schiff base derivative.
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of aminobenzoic acid have shown significant promise as anticancer agents. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
The MAPK signaling cascade is a crucial pathway that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Derivatives of 2-Amino-4-nitrobenzoic acid are hypothesized to inhibit this pathway by targeting key kinases such as MEK1.[3]
Figure 1: Proposed inhibition of the MAPK signaling pathway.
Antimicrobial Activity
Schiff bases and other derivatives of aminobenzoic acids have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][7][8][9][10] The mode of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data on Antimicrobial Activity:
The following table presents the Minimum Inhibitory Concentration (MIC) values for various Schiff base derivatives of aminobenzoic acids.
Experimental Workflow for Antimicrobial Screening:
Figure 2: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity
Derivatives of aminobenzoic acids have been explored as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][12]
Quantitative Data on COX Inhibition:
The table below shows the IC50 values for COX-1 and COX-2 inhibition by various aminobenzoic acid derivatives and standard drugs.
A common method for determining COX inhibitory activity is the in vitro enzyme immunoassay.
Enzyme and Inhibitor Incubation: Ovine COX-1 or human recombinant COX-2 enzyme is incubated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor at 37°C for a specified time (e.g., 15 minutes).[6][14]
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.[6]
Quantification of Prostaglandin (B15479496) Production: The reaction is allowed to proceed for a short period (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: COX-2 Inhibition in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the upregulation of COX-2, which in turn catalyzes the production of prostaglandins, key mediators of inflammation. Derivatives of 2-Amino-4-nitrobenzoic acid can potentially inhibit this process.
Figure 3: Inhibition of the COX-2 pathway in inflammation.
Conclusion and Future Directions
The 2-Amino-4-nitrobenzoic acid scaffold represents a promising starting point for the development of a new generation of therapeutic agents. The data presented in this guide highlight its potential in oncology, infectious diseases, and inflammation. Future research should focus on the synthesis and screening of focused libraries of derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.
An In-depth Technical Guide to 2-Amino-4-nitrobenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzoic acid (CAS No. 619-17-0), a pivotal intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzoic acid (CAS No. 619-17-0), a pivotal intermediate in the synthesis of dyes and pharmaceuticals.[1] This document details the historical discovery of the compound, outlines its synthesis through the Hofmann rearrangement, presents its key physicochemical properties in a structured format, and illustrates its application in a typical experimental workflow. The guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Discovery and History
The history of 2-Amino-4-nitrobenzoic acid, also known as 4-Nitroanthranilic acid, is intrinsically linked to the development of synthetic organic chemistry in the late 19th century. While a definitive singular "discovery" is not clearly documented in readily available literature, its synthesis became feasible following the discovery of the Hofmann rearrangement by August Wilhelm von Hofmann in 1881.[2] This reaction provides a method for converting primary amides into primary amines with one fewer carbon atom.[2][3]
The application of the Hofmann rearrangement to 4-nitrophthalimide (B147348), derived from 4-nitrophthalic acid, offered a direct route to 2-Amino-4-nitrobenzoic acid. Early work on the separation of nitroanthranilic acid isomers, which mentioned the use of 4-nitrophthalimide in the Hofmann reaction, was published by Seidel and Bittner in the early 20th century. This historical context places the first likely synthesis of 2-Amino-4-nitrobenzoic acid in the years following the discovery of the foundational rearrangement reaction.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2-Amino-4-nitrobenzoic acid is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
Property
Value
Molecular Formula
C₇H₆N₂O₄
Molecular Weight
182.14 g/mol
Appearance
Light yellow to Brown powder to crystal
Melting Point
262 °C (decomposes)
Boiling Point
440.9±35.0 °C (Predicted)
Density
1.568±0.06 g/cm³ (Predicted)
pKa
4.08 ± 0.10 (Predicted)
Water Solubility
Insoluble
Data sourced from various chemical suppliers and databases.
Synthesis of 2-Amino-4-nitrobenzoic Acid
The classical and historically significant method for the synthesis of 2-Amino-4-nitrobenzoic acid is the Hofmann rearrangement of 4-nitrophthalimide . This reaction proceeds through the formation of an isocyanate intermediate, which is subsequently hydrolyzed to yield the final amine product.
Experimental Protocol: Hofmann Rearrangement of 4-Nitrophthalimide
This protocol is based on the principles of the Hofmann rearrangement and is a plausible synthetic route.
Preparation of Sodium Hypobromite (B1234621) Solution: In a flask, dissolve a stoichiometric amount of sodium hydroxide in cold water. While maintaining the temperature below 10 °C using an ice bath, slowly add one equivalent of bromine with vigorous stirring. This in-situ preparation generates the sodium hypobromite reagent.
Reaction with 4-Nitrophthalimide: To the freshly prepared sodium hypobromite solution, add 4-nitrophthalimide portion-wise with continuous stirring.
Heating: After the addition is complete, gradually heat the reaction mixture. The progress of the reaction can be monitored by a color change.
Hydrolysis of the Intermediate: Once the initial reaction is complete, the intermediate isocyanate is hydrolyzed by further heating the alkaline solution.
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the 2-Amino-4-nitrobenzoic acid.
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-Amino-4-nitrobenzoic acid via the Hofmann rearrangement.
Theoretical Exploration of 2-Amino-4-nitrobenzoic Acid's Electronic Frontier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of 2-Amino...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of 2-Amino-4-nitrobenzoic acid. This molecule, possessing both electron-donating (amino) and electron-withdrawing (nitro) groups on a benzoic acid framework, is of significant interest for its potential applications in medicinal chemistry and materials science. Understanding its electronic properties through theoretical studies is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Core Concepts in the Theoretical Study of 2-Amino-4-nitrobenzoic Acid
Theoretical studies of 2-Amino-4-nitrobenzoic acid primarily employ quantum chemical methods to model its molecular structure and electronic properties. Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems.[1] DFT calculations, often utilizing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining optimized molecular geometry, vibrational frequencies, and various electronic parameters.[1][2]
Molecular Geometry
The first step in a theoretical investigation is to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This is achieved by performing geometry optimization calculations. The calculated bond lengths, bond angles, and dihedral angles can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model.
Vibrational Analysis
Following geometry optimization, a frequency calculation is typically performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule.
Electronic Properties
Several key electronic properties are calculated to understand the reactivity and charge distribution of 2-Amino-4-nitrobenzoic acid:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, offering insights into the local electronic environment.
Nonlinear Optical (NLO) Properties: The presence of both electron-donating and electron-withdrawing groups suggests that 2-Amino-4-nitrobenzoic acid may exhibit NLO properties. Theoretical calculations can predict the first-order hyperpolarizability (β), a key parameter for assessing NLO activity.[2]
Methodologies: A Practical Overview
This section details the typical computational and experimental protocols employed in the study of 2-Amino-4-nitrobenzoic acid and related molecules.
Computational Protocol
A standard theoretical investigation of 2-Amino-4-nitrobenzoic acid's electronic structure using DFT would follow this workflow:
Initial Structure Generation: The 3D structure of 2-Amino-4-nitrobenzoic acid is built using molecular modeling software.
Geometry Optimization: The initial structure is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the minimum energy conformation of the molecule.
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the optimized structure as a true minimum and to obtain the theoretical vibrational spectra.
Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including HOMO and LUMO energies, MEP, Mulliken charges, and NLO properties.
Illustrative Computational Workflow
Caption: A typical workflow for the computational study of 2-Amino-4-nitrobenzoic acid.
Experimental Protocols for Validation
Theoretical findings are often validated by comparing them with experimental data. Key experimental techniques include:
X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystalline state, providing experimental bond lengths and angles for comparison with theoretical calculations.
Spectroscopy:
FT-IR and FT-Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of the molecule. The experimental spectra are then compared with the theoretically predicted spectra to validate the computational model and aid in spectral assignments.
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The experimental absorption maxima can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the atoms in the molecule, which can be correlated with the calculated electronic charge distributions.
Quantitative Data Summary
The following tables present illustrative quantitative data for 2-Amino-4-nitrobenzoic acid based on typical results from DFT calculations for similar molecules.
Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-nitrobenzoic acid is a versatile chemical intermediate of significant interest in pharmaceutical and materials science. Its trifuncti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-nitrobenzoic acid is a versatile chemical intermediate of significant interest in pharmaceutical and materials science. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a nitro group, provides a scaffold for a diverse array of synthetic transformations. The strategic modification of these functional groups allows for the generation of a wide range of derivatives with potential applications in medicinal chemistry, including the development of anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key derivatives of 2-amino-4-nitrobenzoic acid.
General Synthetic Pathways
The three functional groups on the 2-amino-4-nitrobenzoic acid scaffold can be selectively targeted to yield a variety of derivatives. The amino group can undergo reactions such as acylation and diazotization, the carboxylic acid can be converted into esters and amides, and the nitro group can be reduced to an amine. These transformations open up pathways to complex molecules and novel heterocyclic systems.
Application Notes and Protocols for Azo Dye Synthesis Using 2-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing 2-Amino-4-nitrobenzoic acid as the di...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing 2-Amino-4-nitrobenzoic acid as the diazo component. The presence of both a carboxylic acid and a nitro group on the aromatic ring of this precursor allows for the synthesis of a diverse range of azo dyes with unique chemical properties and potential applications in various fields, including textiles, pigments, and as analytical reagents.
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The synthesis of these dyes is a fundamental process in industrial and laboratory organic chemistry. The general method for preparing azo dyes from 2-Amino-4-nitrobenzoic acid involves a two-step reaction pathway:
Diazotization: The primary aromatic amine (2-Amino-4-nitrobenzoic acid) is converted into a reactive diazonium salt using nitrous acid. This reaction is typically performed in an acidic medium at low temperatures.
Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, anilines), to form the stable azo dye. The choice of the coupling component is crucial as it determines the final color and properties of the synthesized dye.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various azo dyes using an isomer, 4-Amino-2-nitrobenzoic acid, which provides a strong indication of the expected outcomes when using 2-Amino-4-nitrobenzoic acid with different coupling components.
Dye Reference
Coupling Component
Molecular Formula
Yield (%)
Color
Melting Point (°C)
Dye 1
Phenol
C₁₃H₉N₃O₅
85.3
Yellow
160-163
Dye 2
Catechol
C₁₃H₉N₃O₆
79.5
Brown
190-193
Dye 3
Resorcinol
C₁₃H₉N₃O₆
77.1
Red-brown
183-186
Dye 4
Hydroquinone
C₁₃H₉N₃O₆
66.1
Orange
170-173
Dye 5
Salicylic acid
C₁₄H₉N₃O₇
89.7
Red-brown
210-213
Dye 6
Acetylsalicylic acid
C₁₆H₁₁N₃O₈
89.7
Red-brown
201-204
Data adapted from the synthesis using 4-Amino-2-nitrobenzoic acid as described by Al-Amiery et al. (2019). Similar results can be anticipated for 2-Amino-4-nitrobenzoic acid.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis of azo dyes from 2-Amino-4-nitrobenzoic acid. Optimization of these protocols may be necessary for specific coupling components and desired dye characteristics.
Protocol 1: Diazotization of 2-Amino-4-nitrobenzoic Acid
This protocol details the formation of the diazonium salt of 2-Amino-4-nitrobenzoic acid.
In a beaker, dissolve a specific molar amount of 2-Amino-4-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.[1]
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[1]
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[1]
Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-Amino-4-nitrobenzoic acid, ensuring the temperature remains between 0-5 °C.[1]
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C.[1]
Check for the completion of the diazotization reaction using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[1]
The resulting solution contains the diazonium salt of 2-Amino-4-nitrobenzoic acid and should be used immediately in the subsequent coupling reaction.[1]
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. The example provided is for coupling with a generic phenol.
In a separate beaker, dissolve the chosen coupling component (e.g., 0.01 mol of phenol) in a 10% aqueous solution of sodium hydroxide.[1][2]
Cool the solution of the coupling component to 0-5 °C in an ice bath.[2][3]
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component.[2][3]
A colored precipitate of the azo dye should form immediately.[1][3]
Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the completion of the coupling reaction.[1]
Isolate the crude dye by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.[1]
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture.[1]
Dry the purified dye in a vacuum oven at 60 °C.[1]
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of azo dyes using 2-Amino-4-nitrobenzoic acid.
Caption: General workflow for the synthesis of azo dyes.
Caption: Logical flow from reactants to the final azo dye product.
Application Notes: 2-Amino-4-nitrobenzoic Acid as a Key Intermediate in the Synthesis of 4-Aminosalicylic Acid (PAS)
Introduction 2-Amino-4-nitrobenzoic acid is a versatile aromatic compound containing amino, nitro, and carboxylic acid functional groups. This trifunctional nature makes it a valuable starting material and intermediate i...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-Amino-4-nitrobenzoic acid is a versatile aromatic compound containing amino, nitro, and carboxylic acid functional groups. This trifunctional nature makes it a valuable starting material and intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. A significant application of 2-amino-4-nitrobenzoic acid in the pharmaceutical industry is its role as a precursor in the synthesis of 4-Aminosalicylic Acid (PAS), a second-line antituberculosis drug. The presence of the reactive amino and nitro groups allows for sequential chemical transformations to yield the final active pharmaceutical ingredient (API).
Therapeutic Application of 4-Aminosalicylic Acid (PAS)
4-Aminosalicylic Acid is a bacteriostatic agent primarily used in combination with other drugs for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves the inhibition of folate biosynthesis in Mycobacterium tuberculosis. By acting as a structural analog of para-aminobenzoic acid (PABA), PAS competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. The disruption of the folate pathway ultimately inhibits the synthesis of nucleic acids and other essential cellular components, thereby arresting bacterial growth.[1][2]
Synthetic Strategy
The synthesis of 4-Aminosalicylic Acid from 2-amino-4-nitrobenzoic acid is a two-step process:
Diazotization and Hydrolysis: The amino group of 2-amino-4-nitrobenzoic acid is first converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group, yielding 2-hydroxy-4-nitrobenzoic acid.[3]
Reduction of the Nitro Group: The nitro group of the intermediate, 2-hydroxy-4-nitrobenzoic acid, is then reduced to an amino group to form the final product, 4-aminosalicylic acid.[4]
This synthetic route leverages the distinct reactivity of the amino and nitro groups, allowing for a targeted and efficient conversion.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-nitrobenzoic Acid via Diazotization
This protocol is adapted from a patented method for the synthesis of 2-hydroxy-4-nitrobenzoic acid from 2-amino-4-nitrobenzoic acid.[3]
Jacketed reaction vessel with mechanical stirrer and cooling capabilities
Beakers
Buchner funnel and flask
Filtration apparatus
Procedure:
In a well-cooled reaction vessel, dissolve 1 kg of 2-amino-4-nitrobenzoic acid in 6 liters of concentrated sulfuric acid with agitation, maintaining a low temperature.
While continuing to cool and agitate, add 400 g of finely powdered sodium nitrite in portions. Continue agitation for 1.5 hours.
The resulting solution containing the diazonium sulfate is then poured into a warm (approximately 80 °C) copper sulfate solution. The temperature of the mixture will increase to 110-128 °C as the diazo compound decomposes with the evolution of nitrogen gas.
After the reaction is complete, cool the mixture to allow for the crystallization of the product.
Filter the crystallized 2-hydroxy-4-nitrobenzoic acid, wash with water, and recrystallize if necessary to achieve the desired purity.
Protocol 2: Reduction of 2-Hydroxy-4-nitrobenzoic Acid to 4-Aminosalicylic Acid
This protocol describes a general method for the reduction of an aromatic nitro group to an amine using iron powder in an acidic medium.[4]
Round-bottom flask with reflux condenser and magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Filtration apparatus
Procedure:
In a round-bottom flask, prepare a solution of 2-hydroxy-4-nitrobenzoic acid in a 4:1 mixture of ethanol and water.
To this solution, add iron powder (approximately 10 equivalents) and ammonium chloride (approximately 10 equivalents).
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion of the reaction, cool the mixture to room temperature.
Filter the reaction mixture to remove the iron residues.
Neutralize the filtrate with a saturated sodium carbonate solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminosalicylic acid. The crude product can be purified by recrystallization.
Application Notes and Protocols for HPLC Purity Analysis of 2-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the determination of purity for 2-Amino-4-nitrobenzoic acid using High-Performance Liquid Chromatography (H...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the determination of purity for 2-Amino-4-nitrobenzoic acid using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed to be robust and reproducible for quality control and research applications.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate 2-Amino-4-nitrobenzoic acid from its potential impurities. The principle relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The separated components are then detected by a UV detector at a specified wavelength, and the peak area is used to quantify the purity of the sample.
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of 0.1% TFA in water (Eluent A) and acetonitrile (Eluent B).[1] Degas the mobile phase prior to use.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the 2-Amino-4-nitrobenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[2]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase or a 50:50 acetonitrile/water mixture, and dilute as necessary to obtain a concentration within the calibration range.[1][2] All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent column clogging.[1]
Analytical Procedure
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Blank Injection: Inject a blank (mobile phase) to ensure the absence of interfering peaks.
Standard Injections: Inject the working standard solutions to establish the calibration curve and determine the retention time of 2-Amino-4-nitrobenzoic acid.
Sample Injection: Inject the prepared sample solution.
Data Analysis: The purity of the 2-Amino-4-nitrobenzoic acid sample is determined by the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
System Suitability Test (SST) Parameters
System suitability tests are essential to ensure the chromatographic system is performing adequately. The following parameters should be monitored using the main analyte peak from the standard solution injections.
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
> 2000
Relative Standard Deviation (RSD) for Peak Area
≤ 2.0% (for n≥5 injections)
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]
Parameter
Typical Acceptance Criteria
Specificity
The method should be able to separate the main peak from impurities and degradation products.[5]
Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the nitration of 2-aminobenzoic acid (anthranilic acid). Direct nitration of this compound is of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 2-aminobenzoic acid (anthranilic acid). Direct nitration of this compound is often problematic due to the presence of the strongly activating amino group, which is susceptible to oxidation by nitric acid and can lead to a mixture of undesired byproducts.[1] A more controlled and efficient method involves a three-step synthetic pathway: protection of the amino group by acetylation, subsequent nitration of the acetylated intermediate, and finally, deprotection via hydrolysis to yield the desired 2-amino-5-nitrobenzoic acid.[1][2] This multi-step approach ensures a higher yield and purity of the final product, which is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][3]
Experimental Workflow
The overall synthesis is a three-step process starting from 2-aminobenzoic acid. The amino group is first protected as an acetamide (B32628), followed by the electrophilic aromatic substitution (nitration), and concluded with the hydrolysis of the protecting group to yield the final product.
Caption: Workflow for the three-step synthesis of 2-amino-5-nitrobenzoic acid.
Quantitative Data Summary
The following table summarizes the key parameters for each step of the synthesis.
Parameter
Step 1: Acetylation
Step 2: Nitration
Step 3: Hydrolysis
Starting Material
2-Aminobenzoic Acid
2-Acetamidobenzoic Acid
2-Acetamido-5-nitrobenzoic Acid
Key Reagents
Acetic Anhydride, Glacial Acetic Acid
Conc. H₂SO₄, Conc. HNO₃
10% NaOH, Conc. HCl
Reaction Temperature
Reflux
< 10°C
Reflux
Reaction Time
1 hour
2 hours
1.5 - 2 hours
Purification Method
Recrystallization from Ethanol/Water
Washing with Ice-Cold Water
Acid Precipitation, Optional Recrystallization
Expected Product
2-Acetamidobenzoic Acid
2-Acetamido-5-nitrobenzoic Acid
2-Amino-5-nitrobenzoic Acid
Detailed Experimental Protocols
Step 1: Acetylation of 2-Aminobenzoic Acid (Protection)
This initial step protects the reactive amino group as an acetamide to prevent oxidation during nitration and to control the regioselectivity of the reaction.[1][2]
Materials:
2-Aminobenzoic acid (10.0 g)
Glacial acetic acid (40 mL)
Acetic anhydride (1.2 equivalents)
Deionized water
Ethanol
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle heating may be required.
Carefully add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.
Heat the mixture to reflux and maintain this temperature for approximately 1 hour.[1]
After the reflux period, allow the mixture to cool to room temperature.
Pour the cooled reaction mixture into 250 mL of ice-cold deionized water while stirring.
Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water.[1]
Recrystallize the crude 2-acetamidobenzoic acid from an ethanol/water mixture to obtain the purified product.[1]
Step 2: Nitration of 2-Acetamidobenzoic Acid
With the amino group protected, the aromatic ring is nitrated. The acetamido and carboxylic acid groups direct the incoming nitro group primarily to the 5-position.[1]
Materials:
2-Acetamidobenzoic acid (dried, 9.0 g)
Concentrated sulfuric acid (20 mL + 6.0 mL)
Concentrated nitric acid (3.0 mL)
Crushed ice
Procedure:
In a 250 mL beaker, carefully add 20 mL of concentrated sulfuric acid and cool the beaker in an ice-salt bath to below 0°C.
Slowly add 9.0 g of the dried 2-acetamidobenzoic acid from Step 1 in small portions, ensuring the temperature does not exceed 5°C.[1]
In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[1]
Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzoic acid. The temperature must be strictly maintained below 10°C throughout the addition.[1][3]
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.[1]
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring to precipitate the product.[1]
Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water until the washings are neutral.[1]
Step 3: Hydrolysis of 2-Acetamido-5-nitrobenzoic Acid (Deprotection)
The final step removes the acetyl protecting group to yield the target molecule, 2-amino-5-nitrobenzoic acid.[1]
Application Notes and Protocols for the Quantitative Analysis of 2-Amino-4-nitrobenzoic acid using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the quantitative analysis of 2-Amino-4-nitrobenzoic acid using UV-Vis spectroscopy. This technique offers a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 2-Amino-4-nitrobenzoic acid using UV-Vis spectroscopy. This technique offers a rapid, simple, and cost-effective method for the determination of this compound, which is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1]
Introduction
2-Amino-4-nitrobenzoic acid is an aromatic amino acid containing both an amino group and a nitro group.[1] Its chromophoric nature makes it suitable for analysis by UV-Vis spectroscopy, which relies on the principle of measuring the absorbance of light at a specific wavelength.[2] While methods like High-Performance Liquid Chromatography (HPLC) offer higher specificity, UV-Vis spectrophotometry is well-suited for routine analysis and quality control where the sample matrix is not overly complex.[2]
Experimental Protocols
This section details the methodology for the quantitative determination of 2-Amino-4-nitrobenzoic acid.
2.1. Instrumentation and Materials
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is required.[2]
Reagents and Solvents:
2-Amino-4-nitrobenzoic acid reference standard (≥98% purity)
Methanol (HPLC grade) or 0.1 M Hydrochloric Acid[2]
Volumetric flasks, pipettes, and other standard laboratory glassware
2.2. Preparation of Solutions
Solvent Selection: Methanol is a common solvent for UV-Vis analysis of aromatic compounds. Alternatively, 0.1 M Hydrochloric Acid can be used.[2] The choice of solvent can influence the wavelength of maximum absorbance.
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the 2-Amino-4-nitrobenzoic acid reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent.[2] Ensure the solid is completely dissolved.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations in the desired calibration range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
2.3. Analytical Procedure
Determination of Wavelength of Maximum Absorbance (λmax):
Take the highest concentration standard solution (e.g., 12 µg/mL).
Scan the solution from 200 to 400 nm against a solvent blank to determine the wavelength at which maximum absorbance occurs (λmax).[2]
Calibration Curve Construction:
Set the spectrophotometer to the determined λmax.
Measure the absorbance of each of the prepared working standard solutions.
Construct a calibration curve by plotting the absorbance values versus the corresponding concentrations.
Sample Analysis:
Prepare the sample solution by accurately weighing a known quantity of the sample, dissolving it in the chosen solvent, and diluting it to a concentration that falls within the linear range of the calibration curve.
Measure the absorbance of the sample solution at the λmax.
Determine the concentration of 2-Amino-4-nitrobenzoic acid in the sample by interpolating its absorbance value from the calibration curve.
Data Presentation
Quantitative data from the analysis should be summarized for clarity and comparison.
The Versatility of 2-Amino-4-nitrobenzoic Acid in the Synthesis of Heterocyclic Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-nitrobenzoic acid is a versatile and readily available starting material for the synthesis of a varie...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-nitrobenzoic acid is a versatile and readily available starting material for the synthesis of a variety of heterocyclic compounds. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a nitro group, allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. The strategic positioning of these functional groups enables the construction of fused heterocyclic systems, which are prominent scaffolds in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds, including quinazolinones, benzodiazepines, and acridones, utilizing 2-Amino-4-nitrobenzoic acid as the primary precursor.
I. Synthesis of 8-Nitroquinazolin-4(3H)-ones
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. 2-Amino-4-nitrobenzoic acid is an excellent precursor for the synthesis of 8-nitroquinazolin-4(3H)-ones, where the nitro group can serve as a handle for further functionalization.
Application 1: Synthesis of Unsubstituted 8-Nitroquinazolin-4(3H)-one
A straightforward approach to the quinazolinone core involves the reaction of 2-amino-4-nitrobenzoic acid with formamide (B127407).
Experimental Protocol:
In a round-bottom flask, a mixture of 2-amino-4-nitrobenzoic acid (1.82 g, 10 mmol) and formamide (20 mL) is prepared.
The reaction mixture is heated to 170°C with constant stirring and maintained at this temperature for 4 hours.
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Upon completion, the mixture is cooled to approximately 100°C.
The product is precipitated by slowly pouring the cooled mixture into 500 mL of ice-cold water with continuous stirring for 1 hour.
The solid precipitate is collected by vacuum filtration and washed thoroughly with water to remove any residual formamide.
The crude product can be further purified by recrystallization from ethanol.
Application 2: Synthesis of 2-Substituted-8-Nitroquinazolin-4(3H)-ones
The introduction of substituents at the 2-position of the quinazolinone ring can be achieved by reacting 2-amino-4-nitrobenzoic acid with reagents like acetic anhydride (B1165640), followed by treatment with ammonia.
Experimental Protocol:
A mixture of 2-amino-4-nitrobenzoic acid (1.82 g, 10 mmol) and an excess of acetic anhydride is heated under reflux for 3 hours.
The excess acetic anhydride is removed under reduced pressure to yield the intermediate, 2-methyl-8-nitro-4H-3,1-benzoxazin-4-one.
The intermediate is then treated with an aqueous or alcoholic solution of ammonia.
The reaction mixture is heated to facilitate the ring-opening and subsequent recyclization to the 2-methyl-8-nitroquinazolin-4(3H)-one.
The reaction progress is monitored by TLC.
Upon completion, the mixture is cooled, and the product is precipitated by acidification with hydrochloric acid.
The solid product is collected by filtration, washed with water, and dried.
Reaction Workflow for 8-Nitroquinazolin-4(3H)-one Synthesis
Caption: General synthetic routes to 8-nitroquinazolin-4(3H)-ones.
II. Synthesis of 7-Nitro-1,4-benzodiazepine-2,5-diones
Benzodiazepines are a well-known class of psychoactive compounds with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the benzodiazepine (B76468) scaffold can be achieved from 2-amino-4-nitrobenzoic acid through a multi-step process involving peptide coupling and subsequent cyclization.
Application 3: Synthesis of 7-Nitro-1,4-benzodiazepine-2,5-diones
This protocol outlines a potential pathway for the synthesis of a 7-nitro-1,4-benzodiazepine-2,5-dione, which involves an initial peptide coupling of 2-amino-4-nitrobenzoic acid with an amino acid ester, followed by intramolecular cyclization.
The reaction is stirred for 12-24 hours and monitored by TLC.
The reaction mixture is filtered to remove the urea (B33335) byproduct, and the filtrate is washed with dilute acid and base to remove unreacted starting materials. The organic layer is dried and concentrated to yield the dipeptide intermediate.
Intramolecular Cyclization: The dipeptide intermediate is then subjected to cyclization conditions. This can be achieved by heating in a high-boiling solvent such as xylene or by using a base like sodium methoxide (B1231860) in methanol (B129727) to promote intramolecular amide bond formation.
The cyclized product, a 7-nitro-1,4-benzodiazepine-2,5-dione, is purified by column chromatography.
Caption: A potential pathway for the synthesis of a benzodiazepine derivative.
III. Synthesis of Nitro-Substituted Acridones
Acridones are polycyclic aromatic compounds that have garnered significant interest due to their diverse biological activities, including anticancer and antiviral properties. The synthesis of acridones from 2-amino-4-nitrobenzoic acid typically involves an initial N-arylation via an Ullmann condensation, followed by an intramolecular cyclization.
This protocol describes a general approach for the synthesis of a nitro-substituted acridone from 2-amino-4-nitrobenzoic acid and an aryl halide.
Experimental Protocol:
Ullmann Condensation: A mixture of 2-amino-4-nitrobenzoic acid (1.82 g, 10 mmol), an aryl halide (e.g., iodobenzene, 2.04 g, 10 mmol), a copper catalyst (e.g., copper(I) iodide, 0.19 g, 1 mmol), a ligand (e.g., L-proline, 0.23 g, 2 mmol), and a base (e.g., potassium carbonate, 2.76 g, 20 mmol) in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is heated at a high temperature (typically 100-150°C) under an inert atmosphere.[4]
The reaction is monitored by TLC until the starting materials are consumed.
The reaction mixture is cooled, diluted with water, and acidified to precipitate the N-arylated anthranilic acid derivative.
The crude product is collected by filtration and purified by recrystallization.
Cyclization: The N-arylated intermediate is then cyclized to the acridone. This is typically achieved by heating the compound in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures (e.g., 100-120°C).
The reaction mixture is carefully poured onto ice to precipitate the acridone product.
The solid is collected by filtration, washed with water and a dilute base solution, and then dried. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data for Acridone Synthesis
Product
Key Steps
Conditions
Yield (%)
Reference
Nitro-substituted Acridone
Ullmann Condensation, Cyclization
CuI/L-proline, K2CO3, DMSO, 100-150°C; H2SO4 or PPA, 100-120°C
Caption: General route for the synthesis of nitro-substituted acridones.
IV. Potential for Other Heterocyclic Systems
The reactivity of 2-amino-4-nitrobenzoic acid also opens avenues for the synthesis of other heterocyclic systems. For instance, condensation with appropriate reagents could lead to the formation of benzimidazoles . A general approach involves the reductive cyclization of a 2-nitroaniline (B44862) derivative, which can be formed from 2-amino-4-nitrobenzoic acid.[6]
Conclusion
2-Amino-4-nitrobenzoic acid is a highly valuable and versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this starting material in the development of novel therapeutic agents and functional materials. The presence of the nitro group offers a strategic advantage for post-synthesis modifications, allowing for the generation of diverse chemical libraries for drug discovery and other applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
An in-depth analysis of 2-Amino-4-nitrobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and dyes, is crucial for ensuring the quality, safety, and efficacy of final products.[1] This document pr...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth analysis of 2-Amino-4-nitrobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and dyes, is crucial for ensuring the quality, safety, and efficacy of final products.[1] This document provides detailed application notes and protocols for a suite of analytical techniques essential for the comprehensive characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For 2-Amino-4-nitrobenzoic acid, reversed-phase HPLC is particularly effective for purity assessment and quantitative analysis due to its high resolution and sensitivity.[2]
Experimental Protocol
Instrumentation and Materials:
HPLC System: A standard system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2][3]
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[2]
Data Acquisition: Chromatography data station for instrument control and data processing.[2]
Reagents: Phosphoric acid or Trifluoroacetic acid.[2][3]
Reference Standard: A certified reference standard of 2-Amino-4-nitrobenzoic acid.[2]
Preparation of Solutions:
Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of 0.1% acid (phosphoric or trifluoroacetic) in water (Solvent A) and acetonitrile (Solvent B).[2][3] For an isocratic method, a starting composition of 70:30 (v/v) of Solvent A to Solvent B can be optimized.[2] Degas the mobile phase before use.
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.[2]
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 100 µg/mL.[2]
Sample Solution: Prepare the sample solution similarly to the standard solution to achieve a concentration within the calibration range.[2][3] Filter through a 0.45 µm syringe filter before injection.[2]
Data Analysis:
The purity of the 2-Amino-4-nitrobenzoic acid sample is determined using the area percent method. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
Workflow for HPLC purity analysis.
Data Summary
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for the analysis of related aromatic nitro compounds.[3]
Parameter
HPLC Method
UV-Vis Spectrophotometric Method
Principle
Separation followed by UV detection
Measurement of light absorbance
Specificity
High
Low to Moderate
Linearity (Range)
1 - 100 µg/mL (R² > 0.999)
5 - 50 µg/mL (R² > 0.995)
Accuracy (% Recovery)
98.0 - 102.0%
95.0 - 105.0%
Precision (% RSD)
< 2.0%
< 5.0%
Limit of Detection (LOD)
0.1 µg/mL
1 µg/mL
Limit of Quantification (LOQ)
0.3 µg/mL
3 µg/mL
Analysis Time
~15 minutes per sample
~5 minutes per sample
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Amino-4-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.
Experimental Protocol:
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.[4][5]
Data Acquisition:
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required. The spectral width is usually set to 0-200 ppm.[4]
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Workflow for NMR spectroscopic analysis.
Data Summary:
Direct experimental NMR data for 2-Amino-4-nitrobenzoic acid is not readily available. The following table presents data for a structurally related isomer, 2-Methyl-6-nitrobenzoic acid, for comparative purposes.[4]
Table 2: ¹H NMR Spectroscopic Data for 2-Methyl-6-nitrobenzoic acid in DMSO-d₆.[4]
Chemical Shift (ppm)
Multiplicity
Assignment
7.998
d
Aromatic H
7.733
t
Aromatic H
7.608
d
Aromatic H
2.414
s
Methyl (-CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[4]
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.[4]
Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum. The typical range is 4000-400 cm⁻¹. Co-adding 16 to 32 scans improves the signal-to-noise ratio.[4]
Data Processing: The instrument software automatically subtracts the background from the sample spectrum.[4]
Workflow for FTIR spectroscopic analysis.
Data Summary:
The following table lists the characteristic IR absorption bands expected for the functional groups in 2-Amino-4-nitrobenzoic acid.
Table 3: Characteristic IR Absorption Bands for 2-Amino-4-nitrobenzoic acid.[4][6]
Wavenumber (cm⁻¹)
Description of Vibration
Functional Group
~3500-3100
N-H stretch
Amino (-NH₂)
~3000
O-H stretch
Carboxylic acid (-COOH)
~1700
C=O stretch
Carboxylic acid (-COOH)
~1530
Asymmetric NO₂ stretch
Nitro (-NO₂)
~1350
Symmetric NO₂ stretch
Nitro (-NO₂)
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol:
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).[4][7]
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile organic solvent like methanol (B129727) or acetonitrile.[4] The sample can be introduced directly or via an HPLC system (LC-MS).[4][7]
Data Acquisition: The sample is ionized, and the resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[4]
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M-H]⁻) which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern for structural information.[4]
Workflow for Mass Spectrometric analysis.
Data Summary:
Table 4: Expected Mass Spectrometry Data for 2-Amino-4-nitrobenzoic acid.
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition of 2-Amino-4-nitrobenzoic acid.
Experimental Protocol
Instrumentation:
A calibrated Differential Scanning Calorimeter (DSC).[8]
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.[8]
Instrument Setup: Place the sample in the TGA furnace under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.[8]
Thermal Program: Heat the sample from ambient temperature to around 600 °C at a constant heating rate of 10 °C/min.[8]
DSC Procedure:
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Use an empty sealed pan as a reference.[8]
Instrument Setup: Place the sample and reference pans in the DSC cell under an inert atmosphere.[8]
Thermal Program: Heat the sample from ambient temperature to above its melting/decomposition point at a constant heating rate of 10 °C/min.[8]
Workflow for Thermal Analysis (TGA/DSC).
Data Summary
While specific thermal data for 2-Amino-4-nitrobenzoic acid is limited, studies on its isomers provide valuable insights into its expected thermal behavior. The thermal decomposition of nitrobenzoic acids is an exothermic process.[9]
Table 5: Thermal Decomposition Data for Nitrobenzoic Acid Isomers.[9]
Application Notes: Reaction Mechanisms and Synthetic Protocols for 2-Amino-4-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals. Introduction: 2-Amino-4-nitrobenzoic acid is a versatile bifunctional molecule featuring an amino group, a carboxylic acid, and a nitro group.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-4-nitrobenzoic acid is a versatile bifunctional molecule featuring an amino group, a carboxylic acid, and a nitro group. This unique combination of functional groups allows it to serve as a valuable starting material and intermediate in the synthesis of a wide range of compounds, particularly heterocyclic systems and other complex organic molecules relevant to medicinal chemistry and materials science.[1] The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating amino group, dictates its reactivity in various chemical transformations. These notes provide detailed protocols and reaction mechanisms for key synthetic applications of 2-Amino-4-nitrobenzoic acid.
Application 1: Synthesis of 2-Amino-4-nitrobenzoic Acid via Nitration
The synthesis of nitrobenzoic acid derivatives often involves the direct nitration of a substituted benzoic acid. Due to the strong activating and oxidizing nature of the amino group in 2-aminobenzoic acid, a protection strategy is typically employed. The amino group is first acetylated to form an acetamido group, which is less susceptible to oxidation and directs nitration. This is followed by nitration and subsequent deprotection.[2][3]
The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The aromatic ring of the protected aminobenzoic acid acts as a nucleophile, attacking the electrophilic nitronium ion. The acetamido group is an ortho-, para-director; however, steric hindrance from the adjacent carboxylic acid favors substitution at the para-position relative to the acetamido group (position 4). A resonance-stabilized intermediate (sigma complex) is formed, and subsequent deprotonation re-establishes aromaticity.
Experimental Protocol: Synthesis via Protection-Nitration-Deprotection
In a flask, cool 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid to below 10°C in an ice-water bath.
Slowly add 9.0 g of dry 2-acetamidobenzoic acid while stirring, maintaining the temperature below 10°C.
In a separate flask, prepare the nitrating mixture by cautiously adding 4.8 g of nitric acid to 9.6 g of concentrated sulfuric acid, keeping the mixture cool.
Add the cold nitrating mixture dropwise to the 2-acetamidobenzoic acid solution over 30-45 minutes, ensuring the temperature remains below 10°C.[2]
After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[3]
Pour the reaction mixture onto crushed ice to precipitate the product.
Collect the solid by vacuum filtration and wash thoroughly with ice-cold water.
Step 3: Hydrolysis of 2-Acetamido-4-nitrobenzoic Acid [2]
Suspend the crude product from Step 2 in 100 mL of 10% aqueous sodium hydroxide (B78521) solution.
Heat the mixture to reflux with stirring for 1.5 to 2 hours, or until the solid completely dissolves.
Cool the resulting solution in an ice bath.
Slowly acidify the cold solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the final product.
Collect the 2-Amino-4-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.
Caption: Synthetic pathway for 2-Amino-4-nitrobenzoic acid.
Application 2: Amide Coupling Reactions
The carboxylic acid moiety of 2-Amino-4-nitrobenzoic acid can be converted into an amide via coupling with a primary or secondary amine. This reaction is fundamental in medicinal chemistry.[4] The direct condensation of a carboxylic acid and an amine is generally unfavorable as it forms a stable ammonium (B1175870) carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
Activation: The carboxylic acid attacks a carbodiimide reagent (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Product Formation: The intermediate collapses, forming the amide bond and releasing a urea (B33335) byproduct.[6]
Experimental Protocol: General Amide Coupling
Dissolve 2-Amino-4-nitrobenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
Add the amine (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).
Add the coupling reagent, such as HATU (1.1 equivalents) or EDC (1.2 equivalents) combined with HOBt (1.2 equivalents), to the solution at 0°C.[4]
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary: Amide Coupling
Parameter
Value
Key Reagents
Coupling Reagent (e.g., HATU, EDC), Base (e.g., DIPEA)
Caption: General mechanism for carbodiimide-mediated amide coupling.
Application 3: Fischer Esterification
The carboxylic acid group can undergo esterification with an alcohol under acidic catalysis, a process known as Fischer esterification.[8] This reaction is a reversible equilibrium-controlled process. To drive the reaction towards the ester product, an excess of the alcohol is often used, or the water byproduct is removed as it forms.[9]
Reaction Mechanism: Fischer Esterification
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.[8]
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[8]
Experimental Protocol: Fischer Esterification
To a solution of 2-Amino-4-nitrobenzoic acid (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, which also serves as the solvent), add a catalytic amount of a strong acid (e.g., 3-5 drops of concentrated H₂SO₄).[9]
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
After completion, cool the mixture to room temperature.
Remove the excess alcohol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate.
Wash the organic phase with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.[9]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.
Purify the product by recrystallization or column chromatography.
Caption: Stepwise mechanism of Fischer Esterification.
Application 4: Diazotization and Hydrolysis
The primary aromatic amino group of 2-Amino-4-nitrobenzoic acid can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can be substituted. A common transformation is boiling the aqueous solution of the diazonium salt to replace the diazonium group with a hydroxyl group.[10]
Reaction Mechanism: Diazotization and Hydrolysis
Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., H₂SO₄) to form nitrous acid (HONO).
Formation of Nitrosonium Ion: Protonation of nitrous acid followed by the loss of water generates the nitrosonium ion (NO⁺).
Diazotization: The amino group attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the aryl diazonium ion (Ar-N₂⁺) is formed.
Hydrolysis: The diazonium salt solution is heated. A water molecule acts as a nucleophile, attacking the carbon attached to the diazonium group, which leads to the expulsion of nitrogen gas (N₂) and formation of a phenol (B47542) after deprotonation. The presence of a copper salt like copper sulfate (B86663) can facilitate the decomposition of the diazo compound.[10]
Experimental Protocol: Synthesis of 2-Hydroxy-4-nitrobenzoic Acid[10]
Dissolve 1 kg of 2-Amino-4-nitrobenzoic acid in 6 liters of well-cooled concentrated sulfuric acid with agitation.
Add 400 g of finely powdered sodium nitrite in portions while keeping the solution cool. Continue agitation for 1.5 hours.
Prepare a solution of copper sulfate in water and heat it to approximately 80°C.
Pour the diazonium sulfate solution into the warm copper sulfate solution. The temperature will increase as the diazo compound decomposes and nitrogen gas evolves.
After the reaction subsides, cool the mixture to allow the product to crystallize.
Filter the crystallized 2-hydroxy-4-nitrobenzoic acid, wash it with water, and recrystallize for purification.
Quantitative Data Summary: Diazotization and Hydrolysis
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-nitrobenzoic acid, also known as 4-nitroanthranilic acid, is a pivotal intermediate in the synthesis of a wide array of pharmaceutica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-nitrobenzoic acid, also known as 4-nitroanthranilic acid, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, dyes, and pigments.[1] Its molecular structure, featuring amino, nitro, and carboxylic acid functionalities, offers significant versatility for the construction of complex molecular architectures. This document provides detailed protocols for the large-scale synthesis of 2-Amino-4-nitrobenzoic acid, focusing on a robust and scalable two-step synthetic pathway. The primary route discussed involves the oxidation of 2-chloro-4-nitrotoluene (B140621) to 2-chloro-4-nitrobenzoic acid, followed by a nucleophilic aromatic substitution (amination) to yield the final product. This method is often preferred for industrial applications due to the ready availability of starting materials and generally high yields.
Synthetic Pathway Overview
The principal synthetic route for the large-scale production of 2-Amino-4-nitrobenzoic acid is a two-step process commencing with the oxidation of 2-chloro-4-nitrotoluene. The subsequent amination of the resulting 2-chloro-4-nitrobenzoic acid furnishes the desired product.
Caption: Synthetic pathway for 2-Amino-4-nitrobenzoic acid.
Data Presentation: Comparison of Synthesis Methodologies
The selection of a synthetic method on a large scale is dictated by factors including yield, cost, safety, and environmental impact. The following table summarizes quantitative data for the key transformations in the synthesis of 2-Amino-4-nitrobenzoic acid and related compounds.
The following are detailed experimental protocols for the large-scale synthesis of 2-Amino-4-nitrobenzoic acid.
Protocol 1: Synthesis of 2-Chloro-4-nitrobenzoic Acid (Intermediate)
This protocol describes the oxidation of 2-chloro-4-nitrotoluene to 2-chloro-4-nitrobenzoic acid. Strong oxidizing agents like potassium permanganate (B83412) are commonly employed for this transformation.[5]
Large-scale reaction vessel with overhead stirrer, heating mantle, and condenser
Filtration apparatus
pH meter
Procedure:
Charge the reaction vessel with a solution of sodium hydroxide in deionized water.
Add 2-chloro-4-nitrotoluene to the alkaline solution with vigorous stirring.
Gradually add potassium permanganate to the mixture. The reaction is exothermic, and the temperature should be carefully controlled.
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
To the filtrate, add sodium bisulfite to quench any remaining potassium permanganate.
Acidify the solution with concentrated sulfuric acid to a pH of 1-2 to precipitate the 2-chloro-4-nitrobenzoic acid.
Collect the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Caption: Experimental workflow for the synthesis of 2-chloro-4-nitrobenzoic acid.
Protocol 2: Synthesis of 2-Amino-4-nitrobenzoic Acid (Final Product)
This protocol details the amination of 2-chloro-4-nitrobenzoic acid using aqueous ammonia (B1221849), a method analogous to the Ullmann condensation.[3] This reaction is typically performed under elevated pressure and temperature, often with a copper catalyst to facilitate the substitution.
Materials:
2-chloro-4-nitrobenzoic acid
Aqueous ammonia (28-30%)
Copper(I) oxide (Cu₂O) (catalyst)
Hydrochloric acid (HCl)
Deionized water
Equipment:
High-pressure autoclave with stirring and temperature control
Filtration apparatus
pH meter
Procedure:
Charge the high-pressure autoclave with 2-chloro-4-nitrobenzoic acid, copper(I) oxide, and aqueous ammonia.
Seal the autoclave and begin stirring.
Heat the reaction mixture to the desired temperature (e.g., 90-130°C). The internal pressure will increase.
Maintain the reaction at this temperature for the required duration (e.g., 12-24 hours), monitoring the progress by sampling and analysis (HPLC).
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
Transfer the reaction mixture to a beaker and filter to remove the catalyst.
Adjust the pH of the filtrate with concentrated hydrochloric acid to approximately 3-4 to precipitate the 2-Amino-4-nitrobenzoic acid.
Collect the solid product by filtration, wash with cold deionized water until the washings are neutral, and dry under vacuum.
Caption: Experimental workflow for the synthesis of 2-Amino-4-nitrobenzoic acid.
Alternative Synthetic Considerations: Buchwald-Hartwig Amination
For certain applications, particularly in the synthesis of complex pharmaceutical intermediates where mild reaction conditions are paramount, the Buchwald-Hartwig amination offers a viable alternative.[6][7] This palladium-catalyzed cross-coupling reaction can be effective for the formation of C-N bonds.[6][7] However, for large-scale industrial production, the cost of the palladium catalyst and specialized phosphine (B1218219) ligands can be a significant consideration.
Caption: Logical relationship for Buchwald-Hartwig amination.
Conclusion
The large-scale synthesis of 2-Amino-4-nitrobenzoic acid is most effectively and economically achieved through the amination of 2-chloro-4-nitrobenzoic acid. This method, particularly when optimized with a copper catalyst, provides high yields and purity suitable for industrial applications. The detailed protocols and workflows presented in these application notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the successful and scalable production of this important chemical intermediate. Careful optimization of reaction parameters and adherence to safety protocols are essential for achieving desired outcomes.
Technical Support Center: Purification of Crude 2-Amino-4-nitrobenzoic Acid by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Amino-4-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Amino-4-nitrobenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2-Amino-4-nitrobenzoic acid?
A1: Depending on the synthetic route, common impurities can include unreacted starting materials, regioisomers (such as 4-amino-2-nitrobenzoic acid), and by-products from side reactions.[1] Residual solvents from the synthesis may also be present.
Q2: How do I select an appropriate solvent for the recrystallization of 2-Amino-4-nitrobenzoic acid?
A2: A suitable solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.[1][2] Given the polar nature of the amino and carboxylic acid groups, polar protic solvents such as ethanol, methanol, or water, as well as mixtures of these, are good candidates to test.[1] Ethyl acetate (B1210297) is another potential option.[1] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.[1]
Q3: My purified 2-Amino-4-nitrobenzoic acid appears as a light yellow or orange powder. Is this normal?
A3: Yes, nitroaromatic compounds are often pale yellow.[1] The expected appearance of 2-Amino-4-nitrobenzoic acid is a light yellow to brown or orange powder.[3][4] However, a very dark or inconsistent coloration may indicate the presence of impurities.[1]
Q4: When is it more appropriate to use column chromatography instead of recrystallization?
A4: Column chromatography is advisable under the following circumstances:
When recrystallization does not effectively remove impurities.[1]
If the impurities and the desired product have very similar solubility profiles.[1]
When a very high degree of purity is essential, for instance, in pharmaceutical applications.[1]
Experimental Protocol: Recrystallization of 2-Amino-4-nitrobenzoic Acid
This protocol provides a general methodology for the purification of crude 2-Amino-4-nitrobenzoic acid. Optimization may be required based on the nature and quantity of impurities.
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent mixture. The ideal solvent will dissolve the crude material when hot but not when cold.[1]
Dissolution: Place the crude 2-Amino-4-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing the yield.[1][5]
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[6]
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to prevent premature crystallization in the funnel.[2]
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor and soluble impurities.[1][2]
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.[1]
Experimental Workflow Diagram:
Caption: A generalized workflow for the recrystallization of 2-Amino-4-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 2-Amino-4-nitrobenzoic acid.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Recovery of Purified Product
- The chosen solvent has high solubility for the product at low temperatures.- Too much solvent was used during dissolution.[1][5]- The cooling process was too rapid, leading to impure crystals trapping impurities.[1]
- Perform thorough small-scale solubility tests to select an optimal solvent.[1]- Use the absolute minimum amount of hot solvent to dissolve the crude product.[1][5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Product is Oily or Gummy; Fails to Crystallize
- Presence of significant impurities inhibiting crystallization.- Residual solvent.
- Attempt to "salt out" the product by adding a non-polar co-solvent if a polar solvent was used.- Try redissolving the oil in a different hot solvent and cooling slowly.- Ensure all solvent is removed using a rotary evaporator if necessary.
Discolored Product (Darker than Expected)
- Presence of colored impurities from side reactions during synthesis.- Oxidation of the amino group.
- Treat the hot solution with activated charcoal before filtration.[1][6]- Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Broad Melting Point Range of Purified Product
- The product is still impure.- The product is wet with residual solvent.
- Repeat the recrystallization process.[1]- Ensure the purified crystals are thoroughly dried under vacuum.[1]
No Crystals Form Upon Cooling
- Too much solvent was used.- The solution is supersaturated.[5][7]
- Boil off some of the solvent to concentrate the solution and attempt to cool again.[8]- Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface.[5][8]- Add a "seed crystal" of the pure compound to the solution.[5][8]
Troubleshooting Logic Diagram:
Caption: A troubleshooting decision tree for common recrystallization issues.
Quantitative Data
While specific solubility data for 2-Amino-4-nitrobenzoic acid is not widely available, the following table summarizes its key physical and chemical properties.
Technical Support Center: Synthesis of 2-Amino-4-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Amino-4-nitrobenzoic acid, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for 2-Amino-4-nitrobenzoic acid?
A common and effective two-step synthetic route starts from the commercially available 2-chloro-4-nitrotoluene (B140621). The first step involves the oxidation of the methyl group to a carboxylic acid, yielding 2-chloro-4-nitrobenzoic acid.[1] The second step is a nucleophilic aromatic substitution (amination) where the chloro group is displaced by an amino group to form the final product, 2-Amino-4-nitrobenzoic acid.
Q2: My oxidation of 2-chloro-4-nitrotoluene to 2-chloro-4-nitrobenzoic acid is resulting in a low yield. What are the potential causes?
Low yields in this oxidation step are often due to incomplete reaction, side reactions, or product degradation. Key factors to investigate include:
Oxidizing Agent Strength and Stoichiometry: Ensure the oxidizing agent (e.g., potassium permanganate (B83412), nitric acid) is of sufficient purity and used in the correct molar ratio.[1] An insufficient amount will lead to incomplete conversion.
Reaction Temperature: The temperature must be carefully controlled. Excessively high temperatures can lead to degradation of the starting material and product, as well as the formation of unwanted byproducts.[1]
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has run to completion.
Q3: I am observing significant impurity formation during the amination of 2-chloro-4-nitrobenzoic acid. How can I minimize this?
Impurity formation during amination can arise from several sources. To mitigate this, consider the following:
Reaction Conditions: Harsh reaction conditions (high temperature and pressure) can lead to side reactions. Exploring milder conditions, such as using a copper catalyst, can improve selectivity.
Purity of Starting Material: Ensure the 2-chloro-4-nitrobenzoic acid is of high purity, as impurities from the previous step can interfere with the amination reaction.
Control of Stoichiometry: Precise control over the stoichiometry of the amine source is crucial to prevent the formation of di-substituted byproducts.
Q4: What are the best methods for purifying the final 2-Amino-4-nitrobenzoic acid product?
The primary methods for purification are recrystallization and column chromatography.
Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical, and common options include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.
Column Chromatography: For more persistent impurities or difficult separations, column chromatography using silica (B1680970) gel is a reliable alternative.
Q5: How can I confirm the identity and purity of my synthesized 2-Amino-4-nitrobenzoic acid?
A combination of analytical techniques should be employed:
Melting Point Analysis: A sharp melting point range that corresponds to the literature value is a strong indicator of high purity.
Spectroscopy:
NMR (Nuclear Magnetic Resonance): Provides detailed information about the molecular structure.
IR (Infrared) Spectroscopy: Confirms the presence of key functional groups (amino, nitro, carboxylic acid).
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Amino-4-nitrobenzoic acid.
Problem
Potential Cause
Suggested Solution
Low Yield in Oxidation Step
Incomplete reaction due to insufficient oxidizing agent or reaction time.
Monitor the reaction with TLC or HPLC to ensure completion. Consider a modest increase in reaction time or a slight excess of the oxidizing agent.
Degradation of product due to excessive heat.
Maintain strict temperature control throughout the reaction. Ensure efficient stirring to avoid localized overheating.
Poor quality of starting 2-chloro-4-nitrotoluene.
Verify the purity of the starting material using appropriate analytical methods (e.g., GC, NMR).
Low Yield in Amination Step
Incomplete reaction.
Extend the reaction time or consider a moderate increase in temperature, while monitoring for byproduct formation.
Suboptimal reaction conditions.
Experiment with different solvents, temperatures, and catalysts (e.g., copper-based catalysts) to find the optimal conditions.
Loss of product during work-up and purification.
Optimize the pH adjustment during product precipitation and choose an appropriate solvent for washing to minimize loss.
Product Contamination / Low Purity
Presence of unreacted starting materials.
Optimize reaction conditions to drive the reaction to completion. Purify the crude product using recrystallization or column chromatography.
Formation of isomeric or di-substituted byproducts.
Adjust reaction conditions (e.g., temperature, stoichiometry) to improve selectivity. For persistent isomers, purification by column chromatography may be necessary.
Discolored product (darker than expected).
This may be due to oxidation of the amino group or the presence of colored impurities. Treat the crude product with activated charcoal during recrystallization. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent Results
Variability in reagent quality.
Use reagents from a consistent and reliable source.
Fluctuations in reaction conditions.
Ensure precise control over temperature, pressure, and stirring rate for each experiment.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4-nitrobenzoic acid via Oxidation of 2-chloro-4-nitrotoluene
This protocol describes a representative method for the oxidation of 2-chloro-4-nitrotoluene.
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium hydroxide in deionized water.
Add 2-chloro-4-nitrotoluene to the alkaline solution.
Heat the mixture to reflux with vigorous stirring.
Slowly add potassium permanganate in portions to the refluxing mixture. The color of the solution should change from purple to brown as the manganese dioxide precipitate forms.
After the addition is complete, continue to reflux the mixture until TLC analysis indicates the complete consumption of the starting material.
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
Combine the filtrate and washings, and cool in an ice bath.
Slowly acidify the filtrate with concentrated sulfuric acid until the pH is acidic, which will precipitate the 2-chloro-4-nitrobenzoic acid.
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Synthesis of 2-Amino-4-nitrobenzoic acid via Amination of 2-chloro-4-nitrobenzoic acid
This protocol outlines a general method for the amination of 2-chloro-4-nitrobenzoic acid.
In a pressure-rated reaction vessel (autoclave), combine 2-chloro-4-nitrobenzoic acid, aqueous ammonia, and a catalytic amount of copper(I) oxide.
Seal the vessel and heat the mixture to the desired temperature (e.g., 120-150 °C) with stirring.
Maintain the reaction at this temperature for the specified time, monitoring the internal pressure.
After the reaction is complete (as determined by TLC or HPLC), cool the vessel to room temperature and carefully vent any excess ammonia.
Transfer the reaction mixture to a beaker and, in a fume hood, carefully acidify with hydrochloric acid to precipitate the 2-Amino-4-nitrobenzoic acid.
Collect the crude product by vacuum filtration and wash with cold deionized water.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-chloro-4-nitrobenzoic acid
Entry
Oxidant
Temperature (°C)
Reaction Time (h)
Yield (%)
1
KMnO₄
100
6
75
2
KMnO₄
110
4
82
3
Nitric Acid
100
8
78
4
Nitric Acid
120
6
85
Table 2: Influence of Catalyst and Temperature on the Amination of 2-chloro-4-nitrobenzoic acid
Entry
Catalyst
Temperature (°C)
Reaction Time (h)
Yield (%)
1
None
180
12
45
2
Cu₂O
140
8
78
3
Cu₂O
160
6
85
4
CuI
140
8
81
Visualizations
Caption: Synthetic pathway for 2-Amino-4-nitrobenzoic acid.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Synthesis of 2-Amino-4-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-nitrobenzoic acid, a key intermediate in the pharmaceutical and dye industries. The infor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-nitrobenzoic acid, a key intermediate in the pharmaceutical and dye industries. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Amino-4-nitrobenzoic acid?
A1: The two most common synthetic routes are:
Amination of 2-chloro-4-nitrobenzoic acid: This method involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.
Q2: What are the most common impurities or side products in the synthesis of 2-Amino-4-nitrobenzoic acid?
A2: Common impurities are dependent on the synthetic route. For the amination of 2-chloro-4-nitrobenzoic acid, potential side products include unreacted starting material, 2-hydroxy-4-nitrobenzoic acid due to hydrolysis, and decarboxylation products under harsh reaction conditions. In the oxidation of 2-methyl-4-nitroaniline, side products can include unreacted starting material, the isomeric 2-methyl-5-nitrobenzoic acid, and over-oxidation to form 4-nitrophthalic acid.
Q3: My final product is discolored. What could be the cause?
A3: Discoloration, often appearing as a darker than expected yellow or brown hue, can be due to the presence of colored impurities from side reactions or oxidation of the amino group. Treating the crude product solution with activated charcoal during recrystallization can often remove these colored impurities.
Q4: I am observing a low yield. What are the potential reasons?
A4: Low yields can result from several factors, including incomplete reaction, product degradation, or suboptimal workup procedures. It is crucial to monitor the reaction to completion (e.g., by TLC or HPLC), avoid excessive temperatures or reaction times, and ensure efficient extraction and purification of the product.
Troubleshooting Guides
Route 1: Amination of 2-chloro-4-nitrobenzoic acid
This route typically involves the reaction of 2-chloro-4-nitrobenzoic acid with ammonia (B1221849), often under pressure and with a copper catalyst.
Potential Side Products and their Mitigation
Side Product
Potential Cause
Mitigation Strategy
2-hydroxy-4-nitrobenzoic acid
Hydrolysis of the chloro group by water present in the reaction mixture.
Use anhydrous solvents and ensure the reaction setup is dry.
4-nitrobenzoic acid
Decarboxylation of the starting material or product under harsh conditions (high temperature, extreme pH).
Maintain careful control over reaction temperature and pH.
Unreacted 2-chloro-4-nitrobenzoic acid
Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.
Monitor the reaction to completion. Consider extending the reaction time or slightly increasing the temperature. Ensure the catalyst is active.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficient temperature or pressure- Poor quality of ammonia source
- Use a fresh, active copper catalyst.- Ensure the autoclave reaches and maintains the target temperature and pressure.- Use a reliable source of aqueous or gaseous ammonia.
Formation of Tar-like Byproducts
- Reaction temperature is too high- Prolonged reaction time
- Optimize the reaction temperature to the lowest effective level.- Monitor the reaction and stop it once the starting material is consumed.
Difficult Product Isolation
- Product remains dissolved in the aqueous phase after acidification.
- Ensure the pH is sufficiently acidic (pH 1-2) to precipitate the product.- If the product is still soluble, consider extraction with a suitable organic solvent.
Route 2: Oxidation of 2-methyl-4-nitroaniline
This route commonly employs a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to convert the methyl group to a carboxylic acid.
Potential Side Products and their Mitigation
Side Product
Potential Cause
Mitigation Strategy
2-methyl-5-nitrobenzoic acid
Presence of isomeric impurities in the 2-methyl-4-nitroaniline starting material.
Use high-purity starting material. The isomers can be difficult to separate by recrystallization, so chromatography may be necessary.
4-Nitrophthalic acid
Over-oxidation of the desired product.
Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Slow, controlled addition of the oxidant is recommended.
Unreacted 2-methyl-4-nitroaniline
Incomplete oxidation due to insufficient oxidizing agent or reaction time.
Ensure the correct molar ratio of oxidant to substrate is used. Monitor the reaction to completion.
Polymerization of the aniline starting material under acidic permanganate conditions.[1]
Perform the oxidation under neutral or alkaline conditions to minimize polymerization.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete oxidation- Over-oxidation and cleavage of the aromatic ring- Difficult separation from manganese dioxide (MnO₂) byproduct
- Ensure sufficient oxidant is used and allow adequate reaction time.- Avoid excessive temperatures and high concentrations of the oxidizing agent.- After the reaction, quench excess permanganate and dissolve the MnO₂ with a reducing agent (e.g., sodium bisulfite) before workup.
Product is Contaminated with Manganese
- Incomplete removal of MnO₂ during workup.
- After quenching, ensure the solution is clear before proceeding with extraction.- A filtration step through celite may be necessary to remove fine MnO₂ particles.
Reaction is Too Exothermic and Uncontrolled
- Too rapid addition of potassium permanganate.
- Add the oxidizing agent portion-wise or as a solution dropwise, with efficient cooling and stirring to maintain temperature control.
Experimental Protocols
Protocol 1: Copper-Catalyzed Amination of 2-chloro-4-nitrobenzoic acid (Adapted from a similar procedure)
Materials:
2-chloro-4-nitrobenzoic acid
Aqueous ammonia (e.g., 30%)
Copper(I) oxide (Cu₂O)
A suitable base (e.g., cesium carbonate)
N,N-Dimethylformamide (DMF)
Concentrated hydrochloric acid
Deionized water
Procedure:
In a high-pressure autoclave, combine 2-chloro-4-nitrobenzoic acid, copper(I) oxide, and the base in DMF.
Add the aqueous ammonia solution to the autoclave.
Seal the autoclave, begin stirring, and heat the mixture to the desired temperature (e.g., 90 °C).[2]
Maintain the internal pressure by introducing ammonia gas as needed (e.g., 0.7-0.8 MPa).[2]
Continue the reaction for a set time (e.g., 12 hours), monitoring for completion if possible.[2]
After the reaction, cool the autoclave to room temperature and carefully vent any excess ammonia.
Transfer the reaction mixture to a beaker and acidify to a pH of 1-2 with concentrated hydrochloric acid to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Oxidation of 2-methyl-4-nitroaniline with Potassium Permanganate
Materials:
2-methyl-4-nitroaniline
Potassium permanganate (KMnO₄)
A suitable solvent (e.g., water or a mixture of t-butanol and water)
A base (e.g., sodium hydroxide)
Sodium bisulfite (NaHSO₃) solution
Concentrated hydrochloric acid
Ethyl acetate
Procedure:
Dissolve 2-methyl-4-nitroaniline in an aqueous solution of the base in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
Heat the mixture to a moderate temperature (e.g., 80-90 °C).
Slowly add a solution of potassium permanganate in water to the reaction mixture over several hours. The purple color of the permanganate will be discharged as it reacts, forming a brown precipitate of manganese dioxide.
After the addition is complete, continue heating and stirring until the reaction is complete (monitor by TLC or HPLC).
Cool the reaction mixture to room temperature and quench any excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves.
Filter the reaction mixture to remove any remaining solids.
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-Amino-4-nitrobenzoic acid.
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
Expected Yields and Purity for the Synthesis of 2-Amino-4-nitrobenzoic acid
stability and degradation of 2-Amino-4-nitrobenzoic acid under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Amino-4-nitrobenzoic acid, with a focus on acidic conditions. The info...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Amino-4-nitrobenzoic acid, with a focus on acidic conditions. The information is curated to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 2-Amino-4-nitrobenzoic acid in acidic solutions?
While specific data for 2-Amino-4-nitrobenzoic acid is limited, the stability of similar aromatic compounds containing amino, nitro, and carboxylic acid functional groups in acidic solutions is typically influenced by:
pH: The acidity of the solution can catalyze hydrolysis of the amide linkage (if present in a larger molecule) or promote decarboxylation at elevated temperatures.
Temperature: Increased temperature accelerates the rate of degradation reactions.
Presence of Oxidizing Agents: The amino group is susceptible to oxidation.
Light Exposure: Nitroaromatic compounds can be photolabile.[1]
Q2: What are the potential degradation pathways for 2-Amino-4-nitrobenzoic acid under acidic conditions?
Based on the functional groups present, potential degradation pathways in acidic media include:
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially at elevated temperatures.
Hydrolysis: While less likely for the amino group itself, if the compound is part of a larger molecule with more labile groups, hydrolysis can occur.
Reduction of the Nitro Group: Although less common under simple acidic stress, in the presence of certain reagents or conditions, the nitro group could be reduced to a nitroso or amino group.
Q3: How can I monitor the degradation of 2-Amino-4-nitrobenzoic acid?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the degradation of aromatic nitro compounds. A C18 reverse-phase column is often suitable.[2] It is crucial to develop a stability-indicating method that can separate the parent compound from its degradation products.[1]
Q4: What are the expected degradation products?
Without specific experimental data, potential degradation products under acidic stress could include 4-nitroaniline (B120555) (via decarboxylation). The formation of other products would depend on the specific reaction conditions.
Troubleshooting Guides
Issue 1: Rapid Disappearance of the Parent Compound in Solution
Possible Cause: The experimental conditions (e.g., high temperature, extreme pH) may be too harsh, leading to rapid degradation.
Recommended Action:
Reduce the temperature of the stability study.
Use a less concentrated acid.
Monitor the degradation at earlier time points to capture the initial degradation profile.[3]
Issue 2: Appearance of Multiple Unexpected Peaks in the Chromatogram
Possible Cause: This could be due to secondary degradation products, impurities in the starting material, or interactions with the analytical column.
Recommended Action:
Check the purity of the 2-Amino-4-nitrobenzoic acid starting material.[4]
Analyze samples at earlier time points to distinguish between primary and secondary degradation products.[5]
Adjust the mobile phase composition or gradient in your HPLC method to improve separation.[1]
Consider a different column chemistry if analyte-column interactions are suspected.[1]
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Possible Cause: The pH of the sample solution may be incompatible with the mobile phase, or the analyte may be interacting with the column's stationary phase.
Recommended Action:
Ensure the sample is properly neutralized or diluted in the mobile phase before injection.
Adjust the pH of the mobile phase to improve peak shape. For acidic compounds, a mobile phase with a pH below the pKa of the analyte is often beneficial.
Experimental Protocols
A forced degradation study is essential to understand the stability of a drug substance.[5][6][7]
Protocol 1: Forced Degradation Study under Acidic Conditions
Preparation of Stock Solution: Prepare a stock solution of 2-Amino-4-nitrobenzoic acid (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
Acidic Stress:
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).[1]
Incubate the solution at a controlled temperature (e.g., 60°C).[1]
It is advisable to run the experiment at different temperatures and acid concentrations to understand the degradation kinetics.
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
Sample Preparation for Analysis:
Neutralize the samples by adding an appropriate amount of a base (e.g., 0.1 M sodium hydroxide).
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Stability of 2-Amino-4-nitrobenzoic Acid under Acidic Conditions (0.1 M HCl at 60°C)
Time (hours)
Peak Area of 2-Amino-4-nitrobenzoic Acid
% Remaining
Peak Area of Degradant 1
Peak Area of Degradant 2
0
100
0
0
2
4
8
12
24
Table 2: Summary of Analytical Method Parameters for Stability Indicating Assay
Parameter
HPLC Method
Principle
Separation based on partitioning between a stationary and mobile phase, followed by UV detection.[2]
Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase
A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[2]
troubleshooting low solubility of 2-Amino-4-nitrobenzoic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 2-Amino-4-nitr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 2-Amino-4-nitrobenzoic acid in reaction media.
Troubleshooting Guide: Low Solubility of 2-Amino-4-nitrobenzoic Acid
Low solubility of 2-Amino-4-nitrobenzoic acid is a common challenge due to its crystalline structure and the presence of both polar (amino and carboxylic acid) and non-polar (nitro-substituted benzene (B151609) ring) functionalities. This guide provides a systematic approach to troubleshoot and overcome this issue.
Initial Assessment and Strategy
Before proceeding with solubility enhancement techniques, it is crucial to assess the specific requirements of your reaction, such as the necessary concentration, solvent compatibility with downstream processes, and the thermal stability of all reactants.
A logical workflow for troubleshooting solubility is outlined below:
Caption: A workflow diagram illustrating the step-by-step process for troubleshooting the low solubility of 2-Amino-4-nitrobenzoic acid.
Data Presentation: Solubility of Structurally Related Compounds
Table 1: Illustrative Solubility Data for 4-Nitrobenzoic Acid
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines a generalized and reliable method for determining the thermodynamic solubility of 2-Amino-4-nitrobenzoic acid in a given solvent.[3]
Objective: To determine the saturation solubility of 2-Amino-4-nitrobenzoic acid in a selection of solvents at a controlled temperature.
Preparation of Saturated Solutions: Add an excess amount of solid 2-Amino-4-nitrobenzoic acid to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is critical to ensure equilibrium is reached.
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.[1]
Analysis: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method. Quantify the concentration of 2-Amino-4-nitrobenzoic acid in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.[1]
Protocol 2: Enhancing Solubility through pH Adjustment
The solubility of amphoteric compounds like 2-Amino-4-nitrobenzoic acid is often pH-dependent.[5] This protocol describes how to explore the effect of pH on its solubility.
Objective: To determine the optimal pH for dissolving 2-Amino-4-nitrobenzoic acid in an aqueous or mixed aqueous/organic medium.
Preparation of Test Solutions: Prepare a series of buffered solutions at different pH values.
Addition of Compound: To a fixed volume of each buffered solution, add a known amount of 2-Amino-4-nitrobenzoic acid.
Equilibration and Observation: Stir the mixtures at a constant temperature and observe the dissolution. Note the pH at which the compound dissolves completely or to the greatest extent.
pH Adjustment of Reaction Mixture: For a reaction, you can add a base (e.g., an inorganic base like sodium bicarbonate or an organic base like triethylamine) to your reaction mixture to deprotonate the carboxylic acid, which often leads to the formation of a more soluble salt.[5] Conversely, in acidic conditions, the amino group can be protonated. The effect of these changes on solubility should be experimentally determined.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Amino-4-nitrobenzoic acid poorly soluble in many common solvents?
A: The low solubility of 2-Amino-4-nitrobenzoic acid is attributed to its molecular structure. It is a crystalline solid with strong intermolecular forces. The molecule contains both a polar carboxylic acid group and an amino group, which can form hydrogen bonds, but also a relatively non-polar nitro-substituted aromatic ring. This combination of features can make it difficult to find a single solvent that can effectively solvate all parts of the molecule. Aromatic nitro compounds, in general, are often insoluble in water but soluble in organic solvents.[6]
Q2: What are the best starting solvents to try for dissolving 2-Amino-4-nitrobenzoic acid?
A: Based on the behavior of structurally similar compounds, polar aprotic solvents are often a good starting point.[5] These include:
Alcohols such as methanol and ethanol can also be effective, although the solubility might be lower compared to polar aprotic solvents.[5]
Q3: How can I increase the solubility of 2-Amino-4-nitrobenzoic acid without changing the solvent?
A: If you are restricted to a specific solvent system, you can try the following techniques:
Heating: Gently warming the mixture can significantly increase the solubility of many compounds.[5] However, it is crucial to first verify the thermal stability of all reactants from their safety data sheets (SDS) to prevent degradation.[5]
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the rate of dissolution.[5]
pH Adjustment: As an amino acid derivative, its solubility is highly pH-dependent. In basic conditions, the carboxylic acid group will be deprotonated to form a carboxylate salt, which is typically more soluble in polar solvents.[5]
Co-solvency: The addition of a small amount of a miscible co-solvent in which the compound has higher solubility can significantly improve the overall solubility of the system.[7][8]
Q4: Can particle size reduction improve the solubility of 2-Amino-4-nitrobenzoic acid?
A: Yes, reducing the particle size can increase the dissolution rate by increasing the surface area available for solvation.[9][10] Techniques like micronization or creating nanosuspensions can be employed. While this may not increase the thermodynamic equilibrium solubility, a faster dissolution rate can be beneficial for many reactions.[10]
Q5: Are there any chemical modification strategies to improve solubility for future experiments?
A: For drug development purposes, prodrug approaches can be considered.[11] This involves chemically modifying the 2-Amino-4-nitrobenzoic acid molecule to a more soluble form that, once administered, is converted back to the active parent drug in vivo. Another strategy is the formation of co-crystals, which involves combining the compound with a co-former to create a new crystalline solid with different, and potentially better, physicochemical properties, including solubility.[9]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4-nitrobenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-nitrobenz...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-nitrobenzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when working with 2-Amino-4-nitrobenzoic acid?
A1: Researchers often face challenges with the poor solubility of 2-Amino-4-nitrobenzoic acid in common organic solvents. Its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, can complicate reactions. The electron-withdrawing nitro group deactivates the aromatic ring, potentially affecting reaction rates and conditions for certain transformations.
Q2: How does the amino group affect esterification reactions of 2-Amino-4-nitrobenzoic acid?
A2: The basic amino group (-NH₂) can be protonated by strong acid catalysts (e.g., H₂SO₄) used in Fischer esterification, forming an ammonium (B1175870) salt (-NH₃⁺).[1] This consumes the catalyst, necessitating the use of stoichiometric or even excess amounts of acid to ensure enough is available to catalyze the esterification.[1]
Q3: What are the typical side reactions to be aware of during the synthesis of 2-Amino-4-nitrobenzoic acid derivatives?
A3: During reduction reactions of a dinitro precursor, incomplete reduction can lead to the formation of nitroso, hydroxylamino, azo, or azoxy compounds.[2] In esterification reactions, particularly at high temperatures, side reactions such as dehydration of the alcohol (if secondary or tertiary) to form an alkene can occur.[2] For amide synthesis, elevated temperatures can sometimes lead to decarboxylation or other degradation pathways.
Q4: What are the recommended storage conditions for 2-Amino-4-nitrobenzoic acid and its derivatives?
A4: 2-Amino-4-nitrobenzoic acid and its derivatives should be stored in tightly sealed containers in a cool, dry, and dark place to maintain stability.[3] Compounds with nitroaromatic and amino functionalities can be sensitive to light, which may lead to photodegradation.[4]
Troubleshooting Guides
Issue 1: Low Yield in Esterification of 2-Amino-4-nitrobenzoic Acid
Q: I am experiencing low yields in the acid-catalyzed esterification of 2-Amino-4-nitrobenzoic acid. What are the potential causes and solutions?
Potential Cause
Recommended Solution
Incomplete Reaction (Equilibrium)
The Fischer esterification is a reversible reaction.[1] Use a large excess of the alcohol (which can also serve as the solvent) to shift the equilibrium towards the product.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus.
Insufficient Catalyst
The basic amino group neutralizes the acid catalyst.[1] Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) is used to compensate for its consumption by the amino group.[1]
Steric Hindrance
The ortho-amino group can sterically hinder the approach of the alcohol to the carboxylic acid. Increase the reaction time and/or temperature to overcome this.[1] Consider using microwave-assisted synthesis to reduce reaction times.[1]
Low Reaction Temperature
The reaction may be too slow at lower temperatures. Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.[5]
Issue 2: Impure Product and Purification Challenges
Q: My final 2-Amino-4-nitrobenzoic acid derivative is impure, and I am having difficulty with purification. What steps can I take?
Potential Cause
Recommended Solution
Incomplete Removal of Starting Materials
The polarity of the recrystallization solvent may not be optimal. If impurities are less polar, switch to a more polar recrystallization solvent, and vice-versa.[6] Consider a multi-step purification approach, such as an initial acid-base extraction followed by recrystallization.[6] For persistent impurities, column chromatography may be necessary.[7]
Product is Oily or Fails to Crystallize
This may be due to the presence of significant impurities or residual solvent.[6] Try redissolving the oil in a minimal amount of a different hot solvent and cooling slowly.[6] Attempt to "salt out" the product by adding a non-polar co-solvent to a polar recrystallization solvent.[6] Ensure all solvent is removed using a rotary evaporator.[6]
Discolored Product (Darker than Expected)
This could be due to colored impurities from side reactions or oxidation of the amino group.[6] Treat the solution with activated charcoal before filtration during recrystallization.[6] Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol describes a general method for the esterification of 2-Amino-4-nitrobenzoic acid using an alcohol in the presence of an acid catalyst.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Amino-4-nitrobenzoic acid (1 equivalent) in a large excess of the desired alcohol (e.g., methanol (B129727) or ethanol, 10-20 equivalents). The alcohol will also serve as the solvent.
Catalyst Addition: Carefully and slowly add a stoichiometric amount of concentrated sulfuric acid (H₂SO₄) while stirring the mixture.
Reaction: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the cooled mixture into a beaker containing ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the ester to precipitate.
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: General Procedure for Amide Synthesis via an Acyl Chloride
This protocol outlines a general method for the synthesis of amides of 2-Amino-4-nitrobenzoic acid.
Formation of Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend 2-Amino-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitor by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in the same solvent.
Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude amide by recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Three-Component Reaction
The following data, adapted from a study on a three-component reaction, illustrates the effect of solvent and temperature on product yield, providing insights into optimization strategies.[5]
Entry
Solvent
Temperature
Time (h)
Yield (%)
1
H₂O
Reflux
3
0
2
CH₃CN
Reflux
3
0
3
CH₂Cl₂
Reflux
3
Trace
4
EtOH
Reflux
3
25
5
AcOH
Reflux
3
45
6
AcOH
Room Temp.
3
12
This table demonstrates that for this particular reaction type, acetic acid (AcOH) as a solvent and reflux conditions provided the highest yield.
Technical Support Center: Purification of 2-Amino-4-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-4-nitrobe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2-Amino-4-nitrobenzoic acid?
A1: The impurities in 2-Amino-4-nitrobenzoic acid are typically dependent on the synthetic route used for its preparation. However, common contaminants may include:
Unreacted Starting Materials: Such as 2-chloro-4-nitrobenzoic acid or other precursors.
Regioisomers: Isomeric impurities, for instance, 2-amino-6-nitrobenzoic acid or 4-amino-2-nitrobenzoic acid, can form during synthesis.
By-products of Side Reactions: These can include products from over-nitration or other unintended reactions.[1][2]
Residual Solvents: Solvents used during the synthesis or initial work-up may remain in the crude product.
Q2: What is the most effective method for purifying 2-Amino-4-nitrobenzoic acid?
A2: Recrystallization is a widely used and effective technique for purifying solid organic compounds like 2-Amino-4-nitrobenzoic acid.[1] For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.[3] Acid-base extraction can also be employed as an effective purification step.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the 2-Amino-4-nitrobenzoic acid well at elevated temperatures but poorly at room temperature. For compounds with polar functional groups like the amino and carboxylic acid groups in 2-Amino-4-nitrobenzoic acid, polar protic solvents are often good candidates. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.[3]
Q4: My purified 2-Amino-4-nitrobenzoic acid is still colored. How can I remove colored impurities?
A4: The presence of color in the purified product often indicates residual impurities. Treating the solution with activated charcoal during the recrystallization process can effectively adsorb many colored impurities.[3]
Q5: How can I assess the purity of my 2-Amino-4-nitrobenzoic acid sample?
A5: The purity of your sample can be determined using several analytical techniques:
High-Performance Liquid Chromatography (HPLC): This is a highly specific method that can separate and quantify the main compound and any impurities.[4][5]
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[3]
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.[3]
Troubleshooting Guides
Recrystallization Issues
Problem
Potential Cause
Suggested Solution
Low Recovery of Purified Product
The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used during dissolution. The cooling process was too rapid, leading to the loss of dissolved product.
Select a less effective solvent or a mixed solvent system. Use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Product Fails to Crystallize (Oils Out)
The presence of significant impurities is inhibiting crystallization. The boiling point of the solvent is higher than the melting point of the solute.
Try a different recrystallization solvent or a combination of solvents. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Product is Discolored After Recrystallization
Presence of colored impurities. Oxidation of the amino group.
During the next recrystallization attempt, add a small amount of activated charcoal to the hot solution and then filter it before cooling.[3]
Broad Melting Point Range of Purified Product
The product is still impure. The product is not completely dry.
Repeat the recrystallization process. Ensure the purified crystals are thoroughly dried under a vacuum.[3]
General Purity Issues
Problem
Potential Cause
Suggested Solution
Presence of Starting Materials or By-products
The purification method is not effective for separating these specific impurities. A single purification step is insufficient.
If impurities have similar solubility, consider using column chromatography for better separation.[3] An acid-base extraction followed by recrystallization may also be effective.
Inconsistent Purity Results
Variability in the quality of the crude material. Inconsistent application of the purification protocol.
Ensure the starting material is from a consistent source. Standardize the purification protocol, paying close attention to solvent volumes, temperatures, and cooling times.
Experimental Protocols
Recrystallization Protocol (General)
This protocol is a general guideline and may require optimization for your specific sample.
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 2-Amino-4-nitrobenzoic acid in various solvents at room temperature and upon heating. Good solvent candidates include ethanol (B145695), methanol, water, or a mixture of ethanol and water.[3][6]
Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-4-nitrobenzoic acid and a small amount of the chosen solvent. Heat the mixture while stirring and continue adding the solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[3]
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3][7]
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.[3][7]
Acid-Base Extraction Protocol (General)
This method can be used to separate acidic, basic, and neutral compounds. 2-Amino-4-nitrobenzoic acid is amphoteric, having both a basic amino group and an acidic carboxylic acid group.
Dissolution: Dissolve the crude sample in an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
Extraction of Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base like sodium bicarbonate. This will convert any strongly acidic impurities into their water-soluble salts, which will move to the aqueous layer. Separate the two layers.
Isolation of 2-Amino-4-nitrobenzoic Acid:
To the organic layer, add a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amino group of the 2-Amino-4-nitrobenzoic acid, making it water-soluble.
Separate the aqueous layer containing the protonated product.
To the aqueous layer, carefully add a base (e.g., NaOH) to neutralize the acid and precipitate the purified 2-Amino-4-nitrobenzoic acid.
Final Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. A final recrystallization step may be performed to achieve higher purity.
HPLC Method for Purity Analysis (Adaptable)
The following is a starting point for an HPLC method, which may require optimization.[4][5]
Parameter
Recommended Condition
Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase
A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][5]
Sample Preparation: Dissolve an accurately weighed amount of the 2-Amino-4-nitrobenzoic acid sample in the mobile phase to achieve a final concentration within the calibration range.
Data Presentation
Purity and Yield Data for Structurally Similar Compounds
The following table presents purification data for compounds structurally related to 2-Amino-4-nitrobenzoic acid. This data can serve as a benchmark for what might be achievable.
Technical Support Center: Scale-Up of 2-Amino-4-nitrobenzoic Acid Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the scale-up of 2-Amino-4-nitrobenzoic acid synthesis. The information is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the scale-up of 2-Amino-4-nitrobenzoic acid synthesis. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and purification of 2-Amino-4-nitrobenzoic acid, particularly during scale-up.
Problem
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction
Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for side product formation.
Degradation of starting material or product
Ensure reaction conditions are not too harsh (e.g., excessive temperature or extreme pH). Use high-purity reagents and solvents.
Suboptimal stoichiometry of reagents
Carefully verify the molar ratios of all reactants and catalysts. Inconsistent reagent quality can also be a factor, so use materials from a reliable source.
Product loss during workup
Optimize the pH for precipitation of the product. Wash the crude product with an appropriate solvent to remove impurities without dissolving a significant amount of the desired compound.
High Impurity Levels
Presence of unreacted starting materials
Optimize reaction conditions to drive the reaction to completion. Purify the crude product using recrystallization or column chromatography.
Formation of isomeric impurities
The formation of positional isomers can occur if the directing effects of the substituents are not highly selective under the chosen reaction conditions. Precise temperature control during nitration is critical.
Over-oxidation or side reactions
The addition of oxidizing or nitrating agents at a controlled rate is crucial to prevent localized high concentrations and "hot spots" that can lead to side reactions. Ensure efficient mixing.
Poor Product Color (darker than expected)
Presence of colored impurities from side reactions
Treat the product solution with activated charcoal before filtration during the recrystallization process.
Oxidation of the amino group
Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Crystallization Issues (oiling out, fine particles)
Rapid cooling or supersaturation
Implement a controlled cooling profile during crystallization. Consider using an anti-solvent addition strategy.
Incorrect solvent choice
Screen for optimal crystallization solvents. The solvent should dissolve the compound when hot but have low solubility when cold.
Presence of impurities inhibiting crystallization
Attempt to "salt out" the product by adding a non-polar co-solvent if a polar solvent was used. If the product oils out, try redissolving in a minimal amount of a different hot solvent and cooling slowly.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the industrial production of 2-Amino-4-nitrobenzoic acid?
A common and economically viable route starts with the nitration of a suitable precursor followed by the reduction of a nitro group or the amination of a halo-substituted benzoic acid. For instance, a plausible route involves the nitration of 2-chlorobenzoic acid to 2-chloro-4-nitrobenzoic acid, followed by a nucleophilic aromatic substitution (amination) to replace the chlorine atom with an amino group.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns revolve around the highly exothermic nature of both nitration and amination reactions. Key hazards include:
Thermal Runaway: These reactions can generate a significant amount of heat. Inadequate temperature control on a larger scale can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing reactor failure.
Use of Strong Acids and Oxidizers: Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and powerful oxidizers that require careful handling, storage, and controlled addition.
Pressure Build-up: Amination reactions, especially when using ammonia (B1221849), are often carried out in a sealed reactor under pressure. Proper pressure monitoring and relief systems are essential.
Q3: What are the typical impurities encountered, and how do they change with scale?
Common impurities can include:
Unreacted Starting Materials: Such as the halogenated precursor in the amination step.
Isomeric Impurities: Formation of other positional isomers (e.g., 2-amino-6-nitrobenzoic acid) can occur if the directing effects during nitration are not highly selective.
By-products from Side Reactions: Such as hydrolysis of the amino group to a hydroxyl group, or decarboxylation at high temperatures.
The impurity profile can become more complex at a larger scale due to less efficient heat dissipation, which can lead to localized "hot spots" causing degradation, and less efficient mixing leading to incomplete reactions.
Q4: How can I improve the yield and purity of my product at a larger scale?
Optimizing yield and purity during scale-up requires careful control over several parameters:
Temperature Control: Implementing a robust cooling system is critical to manage the exotherm and prevent side reactions.
Controlled Reagent Addition: Slow, controlled addition of reagents ensures that the heat generated can be effectively removed.
Efficient Mixing: Proper agitation is essential to maintain a homogenous reaction mixture, ensuring uniform temperature and concentration, which minimizes the formation of byproducts.
Process Analytical Technology (PAT): Implementing in-line monitoring tools (e.g., spectroscopy) can provide real-time data on reaction progress and impurity formation, allowing for better process control.[1][2]
Q5: What are effective methods for purifying the crude 2-Amino-4-nitrobenzoic acid?
Recrystallization is a common and effective method. The choice of solvent is critical; polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are often good candidates. If recrystallization is insufficient to remove persistent impurities, column chromatography using silica (B1680970) gel can be employed.
Data Presentation
Table 1: Hypothetical Yield and Purity Data at Different Scales
Scale
Typical Yield (%)
Purity by HPLC (%)
Key Challenges
Laboratory (1-10 g)
75-85
>98
Precise reagent stoichiometry, effective purification from minor by-products.
Pilot Plant (1-10 kg)
65-75
95-98
Heat management during exothermic steps, consistent mixing, initial crystallization optimization.
Production (100+ kg)
60-70
>95
Robust temperature and pressure control, managing large volume filtrations and drying, ensuring batch-to-batch consistency.
Table 2: Common Impurities and their Identification
Impurity
Potential Origin
Analytical Method for Detection
2-Chloro-4-nitrobenzoic acid
Incomplete amination of the starting material
HPLC, ¹H NMR
2-Amino-6-nitrobenzoic acid
Isomeric impurity from non-regioselective nitration
HPLC, ¹H NMR
2-Hydroxy-4-nitrobenzoic acid
Hydrolysis of the amino group
HPLC, MS
4-Nitrobenzoic acid
Decarboxylation of the starting material or product
HPLC, MS
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-nitrobenzoic Acid (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific synthesis of 2-Amino-4-nitrobenzoic acid.
Step 1: Nitration of 2-Chlorobenzoic Acid
In a reactor equipped with a stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid.
Slowly add 2-chlorobenzoic acid while maintaining a low temperature (e.g., 0-5 °C) to ensure complete dissolution.
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled in an ice bath.
Add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude 2-chloro-4-nitrobenzoic acid.
Collect the solid by filtration and wash with cold deionized water until the washings are neutral.
Step 2: Amination of 2-Chloro-4-nitrobenzoic Acid
In a high-pressure reactor, combine 2-chloro-4-nitrobenzoic acid, a copper catalyst (e.g., copper(I) oxide), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., DMF or water).
Add aqueous ammonia to the mixture.
Seal the reactor and heat the mixture to the desired temperature (e.g., 90-120 °C) while monitoring the internal pressure.
Maintain the reaction at this temperature for several hours until the reaction is complete (as monitored by HPLC or TLC).
Cool the reactor to room temperature and carefully vent any excess ammonia.
Transfer the reaction mixture to a beaker and adjust the pH to precipitate the crude 2-Amino-4-nitrobenzoic acid.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualization
Caption: A plausible synthetic workflow for the production of 2-Amino-4-nitrobenzoic acid.
Caption: A logical troubleshooting workflow for addressing common issues in synthesis.
preventing oxidation of the amino group in 2-Amino-4-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the oxidation of the amino...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the oxidation of the amino group in 2-Amino-4-nitrobenzoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of 2-Amino-4-nitrobenzoic acid susceptible to oxidation?
A1: The amino group (-NH₂) is an electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to oxidation. While the presence of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups on the same ring decreases this susceptibility compared to aniline, the risk of oxidation, particularly with strong oxidizing agents or under harsh reaction conditions, remains a concern. Oxidation can lead to the formation of colored impurities and undesired side products.
Q2: What are the common signs of oxidation of the amino group in my reaction?
A2: A primary indicator of oxidation is a change in the color of the reaction mixture. The formation of highly colored impurities, such as nitroso or nitro compounds, or polymeric species, can result in colors ranging from yellow and brown to dark green or black. If you observe such color changes, it is a strong indication that the amino group is oxidizing.
Q3: What are the general strategies to prevent the oxidation of the amino group?
A3: There are several effective strategies to minimize or prevent the oxidation of the amino group in 2-Amino-4-nitrobenzoic acid:
Working under an Inert Atmosphere: Displacing oxygen from the reaction environment by using an inert gas like nitrogen or argon is a primary and highly effective method.
pH Control: The rate of oxidation of aromatic amines can be influenced by the pH of the reaction medium. It is often beneficial to work under neutral or slightly basic conditions.
Use of Protecting Groups: Temporarily masking the amino group with a protecting group is the most robust method to prevent its oxidation during a reaction. The most common protecting groups for amines are the acetyl (-COCH₃) and the tert-butyloxycarbonyl (Boc) groups.
Q4: Which protecting group, Acetyl or Boc, is more suitable for my experiment?
A4: The choice between an Acetyl and a Boc protecting group depends on the specific reaction conditions of the subsequent steps in your synthesis. This is a concept known as orthogonal protection , where each protecting group can be removed under distinct conditions without affecting the other.
Acetyl group: Stable to mild acidic and basic conditions and hydrogenation. It is typically removed by strong acid or base hydrolysis.
Boc group: Stable to basic conditions, mild acid, and catalytic hydrogenation. It is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
If a subsequent reaction step requires acidic conditions, an Acetyl group would be a better choice as the Boc group would be cleaved. Conversely, if you need to perform a reaction under basic conditions, a Boc group would be stable.
Troubleshooting Guides
Issue 1: My reaction solution is turning dark, suggesting oxidation, even though I am using a protecting group.
Possible Cause: Incomplete protection of the amino group.
Troubleshooting Step: Ensure the protection reaction has gone to completion before proceeding with the next step. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider increasing the equivalents of the protecting group reagent (e.g., acetic anhydride (B1165640) or Boc anhydride) to 1.1-1.2 equivalents. For Boc protection, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.
Possible Cause: The chosen protecting group is not stable under your reaction conditions.
Troubleshooting Step: Review the stability of your chosen protecting group (see table below) and compare it with your reaction conditions. If there is a conflict, you may need to choose a different protecting group.
Possible Cause: Air (oxygen) is leaking into your reaction setup.
Troubleshooting Step: Ensure all joints in your glassware are properly sealed and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Issue 2: I am getting a low yield during the N-acetylation or N-Boc protection step.
Possible Cause: The 2-Amino-4-nitrobenzoic acid is not fully dissolved.
Troubleshooting Step: Ensure the starting material is completely dissolved in the solvent before adding the protecting group reagent. Gentle warming may be necessary.
Possible Cause: The amino group is protonated and therefore not nucleophilic.
Troubleshooting Step: If your starting material is an ammonium (B1175870) salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture before adding the protecting group reagent.
Possible Cause: The solvent is interfering with the reaction.
Troubleshooting Step: For N-Boc protection, using a protic solvent like methanol (B129727) can lead to side reactions. Use an aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
Issue 3: I am having difficulty removing the protecting group.
Possible Cause: Incomplete hydrolysis (for Acetyl group) or acidolysis (for Boc group).
Troubleshooting Step: Ensure you are using a sufficient excess of the deprotection reagent (acid or base). For difficult deprotections, increasing the reaction temperature or time may be necessary. Monitor the reaction by TLC to determine the optimal conditions.
Possible Cause: The deprotection conditions are affecting other functional groups in the molecule.
Troubleshooting Step: If you are observing side reactions during deprotection, you may need to use milder conditions. For Boc deprotection, using HCl in dioxane is often considered milder than TFA. For acetyl deprotection, enzymatic methods can be explored for highly sensitive substrates.
Data Presentation
Table 1: Comparison of Common Amino Protecting Groups for 2-Amino-4-nitrobenzoic Acid
Protecting Group
Protection Reagent
Deprotection Conditions
Stability
Acetyl (-COCH₃)
Acetic anhydride or Acetyl chloride
Acidic or basic hydrolysis (e.g., refluxing with aq. HCl or NaOH)
Stable to mild acidic and basic conditions, hydrogenation.
Strong acid (e.g., Trifluoroacetic acid (TFA) or HCl in an organic solvent)
Stable to basic conditions, mild acid, and catalytic hydrogenation.[1]
Experimental Protocols
Protocol 1: N-Acetylation of 2-Amino-4-nitrobenzoic Acid
This protocol is adapted from standard procedures for the acetylation of aminobenzoic acids.
Materials:
2-Amino-4-nitrobenzoic acid
Acetic anhydride
Glacial acetic acid
Deionized water
Ethanol
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-Amino-4-nitrobenzoic acid in 50 mL of glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.
To the stirred solution, cautiously add 1.2 equivalents of acetic anhydride in a dropwise manner.
Heat the reaction mixture to reflux and maintain this temperature for approximately 1-2 hours. Monitor the reaction progress by TLC.
After the reflux period, allow the mixture to cool to ambient temperature.
Pour the cooled reaction mixture into 250 mL of ice-cold deionized water while stirring continuously.
Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water.
Recrystallize the crude 2-acetamido-4-nitrobenzoic acid from an ethanol/water mixture to obtain the purified product.
Protocol 2: N-Boc Protection of 2-Amino-4-nitrobenzoic Acid
This protocol is a general procedure and may require optimization for this specific substrate.
Materials:
2-Amino-4-nitrobenzoic acid
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from a salt)
In a round-bottom flask, dissolve 2-Amino-4-nitrobenzoic acid in a suitable aprotic solvent (e.g., DCM or THF).
If the starting material is a salt, add 1.0 equivalent of TEA or DIPEA and stir for 10 minutes.
Add 1.1-1.2 equivalents of Boc₂O. For less reactive substrates, a catalytic amount of DMAP can be added.
Stir the mixture at room temperature for 2-12 hours or until TLC analysis shows complete consumption of the starting material.
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude N-Boc-2-amino-4-nitrobenzoic acid.
The product can be further purified by column chromatography if necessary.
Protocol 3: Deprotection of N-Acetyl-2-amino-4-nitrobenzoic Acid (Acidic Hydrolysis)
Technical Support Center: Characterization of 2-Amino-4-nitrobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and pitfalls encountered during the characterization of 2-Amino-4-nitrobenzoic acid....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and pitfalls encountered during the characterization of 2-Amino-4-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of 2-Amino-4-nitrobenzoic acid.
Problem 1: Discolored Final Product (e.g., brown or dark yellow)
Question: My purified 2-Amino-4-nitrobenzoic acid is darker than the expected light yellow powder. What could be the cause and how can I fix it?
Answer: Discoloration is a common issue and can often be attributed to the presence of colored impurities or oxidation of the amino group.[1]
Possible Causes:
Oxidation: The amino group is susceptible to oxidation, which can form colored byproducts. This can be exacerbated by exposure to air and light.[2][3]
Residual Impurities: Impurities from the synthesis, such as regioisomers or side-reaction products, can be highly colored.[1][4]
Troubleshooting Steps:
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities.[1] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Use an Inert Atmosphere: If oxidation is suspected, carry out purification steps under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[1][2]
Re-evaluate Purification Method: A single purification method may be insufficient. Consider a multi-step approach, such as an acid-base extraction followed by recrystallization or column chromatography for persistent impurities.[2]
Problem 2: Low Yield After Recrystallization
Question: After recrystallization, my recovery of purified 2-Amino-4-nitrobenzoic acid is very low. What are the common reasons for this?
Answer: Low recovery during recrystallization is a frequent problem. The primary causes and their solutions are outlined below.
Possible Causes:
Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[1][2]
Inappropriate Solvent Choice: The ideal solvent should have high solubility for the compound when hot and low solubility when cold. If solubility remains high at low temperatures, the product will not effectively crystallize.[1][2]
Premature Crystallization: If the product crystallizes too quickly during hot filtration, it can be lost on the filter paper.[1]
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities.[2]
Troubleshooting Steps:
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Solvent Screening: Perform small-scale solubility tests to identify the optimal solvent or solvent mixture. For a polar compound like 2-Amino-4-nitrobenzoic acid, polar protic solvents like ethanol, methanol, or mixtures with water are often good candidates.[2]
Pre-heat Filtration Apparatus: To prevent premature crystallization, ensure the filtration funnel and receiving flask are pre-heated.[1]
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[2]
Problem 3: Overlapping or Difficult-to-Interpret NMR Signals
Question: The aromatic signals in my ¹H NMR spectrum of 2-Amino-4-nitrobenzoic acid are overlapping. How can I resolve them for a clear interpretation?
Answer: Overlapping signals in the aromatic region of an NMR spectrum are common, especially with substitution patterns that lead to similar electronic environments for different protons.[5]
Possible Causes:
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons.
Field Strength: A lower-field NMR spectrometer may not provide sufficient signal dispersion.
Complex Coupling: Protons may be magnetically inequivalent, leading to more complex splitting patterns than expected (e.g., second-order effects).[6]
Troubleshooting Steps:
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from DMSO-d₆ to acetone-d₆ or methanol-d₄) can alter the chemical shifts and potentially resolve the overlapping signals.[5] Aromatic solvents like benzene-d₆ can also be used to induce significant shifts.[5]
Use a Higher-Field Spectrometer: If available, using a higher-field instrument (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals, making interpretation easier.[5]
Perform 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their attached carbons, aiding in definitive assignments.[5]
Problem 4: Unexpected Fragmentation or No Molecular Ion in Mass Spectrum
Question: I am having trouble identifying the molecular ion peak in the mass spectrum of my 2-Amino-4-nitrobenzoic acid sample. What could be the issue?
Answer: The ionization and fragmentation behavior of nitroaromatic compounds can be complex and highly dependent on the substitution pattern and the ionization technique used.[7]
Possible Causes:
Thermal Decomposition: Some nitrobenzoic acid isomers are known to undergo thermal decarboxylation (loss of CO₂) in the ion source, which would result in the absence of the molecular ion peak.[7]
Extensive Fragmentation: The molecule may be unstable under the ionization conditions, leading to immediate fragmentation and a very low abundance or absent molecular ion peak. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). For nitroaromatics, loss of NO (M-30) and NO₂ (M-46) is also common.[7][8]
Ortho Effects: The relative positions of the functional groups can significantly influence fragmentation patterns.[7]
Troubleshooting Steps:
Use a Softer Ionization Technique: If using Electron Ionization (EI), which is a high-energy technique, consider switching to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly effective for polar molecules with acidic or basic groups.[7]
Analyze in Negative Ion Mode: For ESI, analyzing in negative ion mode is often advantageous for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion, which can be more stable and easily detectable.[7]
Look for Characteristic Fragments: Even if the molecular ion is absent, look for peaks corresponding to characteristic neutral losses (e.g., M-18 for H₂O, M-44 for CO₂, M-46 for NO₂). This can help deduce the mass of the parent molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a synthesis of 2-Amino-4-nitrobenzoic acid?
A1: The most common impurities are typically related to the synthetic route. These can include:
Isomeric Byproducts: Nitration reactions can sometimes lead to the formation of other isomers, such as 2-amino-3-nitrobenzoic acid or 2-amino-5-nitrobenzoic acid.[1] The separation of these isomers can be challenging.
Unreacted Starting Materials: Depending on the synthesis, residual starting materials may be present in the crude product.[9][10]
Side-Reaction Products: Over-oxidation or other side reactions can generate impurities that need to be removed during purification.[4]
Q2: Which analytical techniques are best for assessing the purity of 2-Amino-4-nitrobenzoic acid?
A2: A combination of techniques is recommended for a thorough purity assessment:
High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying purity and detecting minor impurities, especially isomers.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify the structure of any significant impurities.[11]
Mass Spectrometry (MS): Confirms the molecular weight of the product and aids in the identification of unknown impurities.[11]
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[11]
Q3: How does the presence of both an amino and a nitro group affect the characterization?
A3: The electron-donating amino group and the electron-withdrawing nitro group have opposing effects, which significantly influences the molecule's properties and spectral characteristics:
NMR: They create a complex electronic environment in the aromatic ring, leading to a wide dispersion of proton and carbon chemical shifts, which can aid in structural assignment but may also cause signal overlap.[5]
HPLC: The polarity imparted by these groups makes reversed-phase HPLC a suitable technique for analysis.[13]
Stability: The presence of these functional groups can make the molecule susceptible to degradation by light, heat, or certain pH conditions.[3]
Q4: Is 2-Amino-4-nitrobenzoic acid stable in solution?
A4: Compounds with nitroaromatic and amino functionalities can be sensitive to light.[3] Photodegradation can lead to complex reactions, including oxidation of the amino group.[3] Therefore, it is recommended to protect solutions of 2-Amino-4-nitrobenzoic acid from light during storage and handling. The compound also undergoes decomposition at its melting point (around 262°C).
Data Presentation
Table 1: Physicochemical Properties of 2-Amino-4-nitrobenzoic Acid and Related Isomers
Note: Spectroscopic data can vary slightly depending on the solvent, concentration, and instrument used.[16]
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol outlines a general method for assessing the purity of 2-Amino-4-nitrobenzoic acid.
Instrumentation and Conditions:
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[12][13]
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12][13]
Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components. Degas the solvents before use.[13]
Standard Solution: Accurately weigh a reference standard of 2-Amino-4-nitrobenzoic acid and dissolve it in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 0.1 mg/mL).[13]
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject the standard solution to determine the retention time and peak area.
Inject the sample solution.
Calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area Percent method).
Protocol 2: ¹H NMR Sample Preparation and Acquisition
Sample Preparation:
Weigh approximately 5-10 mg of the 2-Amino-4-nitrobenzoic acid sample.
Transfer the sample into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in many other common NMR solvents).
Cap the tube and gently agitate or sonicate until the sample is fully dissolved. Incomplete dissolution can lead to poor shimming and broad peaks.[5]
A Comparative Guide to 2-Amino-4-nitrobenzoic Acid and 4-Amino-2-nitrobenzoic Acid for Researchers
This guide provides a detailed comparison of the physicochemical properties and biological significance of two isomeric aminonitrobenzoic acids: 2-Amino-4-nitrobenzoic acid and 4-Amino-2-nitrobenzoic acid. This document...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of the physicochemical properties and biological significance of two isomeric aminonitrobenzoic acids: 2-Amino-4-nitrobenzoic acid and 4-Amino-2-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their characteristics with supporting data and experimental methodologies.
Physicochemical Properties
The positioning of the amino and nitro groups on the benzoic acid ring significantly influences the physicochemical properties of these isomers. The following table summarizes key quantitative data for 2-Amino-4-nitrobenzoic acid and 4-Amino-2-nitrobenzoic acid.
A Comparative Guide to the Synthesis Efficiency of 2-Amino-4-nitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals The strategic synthesis of aminonitrobenzoic acid isomers is a critical aspect of discovery and process chemistry, providing versatile scaffolds for pharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of aminonitrobenzoic acid isomers is a critical aspect of discovery and process chemistry, providing versatile scaffolds for pharmaceuticals, dyes, and materials science. The relative positioning of the amino, nitro, and carboxylic acid functionalities profoundly influences the physicochemical properties and synthetic utility of these molecules. This guide presents an objective comparison of the synthesis efficiency for various isomers of 2-amino-4-nitrobenzoic acid, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic routes.
Comparative Synthesis Efficiency
The synthesis of aminonitrobenzoic acid isomers can be approached through several primary strategies, including the nitration of aminobenzoic acids (often requiring protection of the amine), the reduction of dinitrobenzoic acids, or the amination of halo-nitrobenzoic acids. The efficiency of each method is highly dependent on the specific isomeric substitution pattern. The following table summarizes key quantitative data for the synthesis of several isomers.
Target Isomer
Starting Material
Key Reagents
Overall Yield (%)
Key Considerations
2-Amino-4-nitrobenzoic acid
2-Chloro-4-nitrobenzoic acid
Aqueous Ammonia, Copper Catalyst
High (not specified)
Requires high temperature and pressure; catalyst may be needed.
4-Amino-2-nitrobenzoic acid
2-Chloro-4-nitrobenzoic acid
Various reducing agents (e.g., SnCl₂, Pd/C)
>95%
Multiple effective reduction methods are available.[1]
2-Amino-5-nitrobenzoic acid
N-Acetylanthranilic Acid
HNO₃, H₂SO₄, then HCl
~61.2%
Two-step process involving protection, nitration, and deprotection.[2]
Catalyst-free, rapid reaction with high yields for N-substituted products.[3]
3-Amino-4-nitrobenzoic acid
4-Hydroxy-3-nitrobenzoic acid
SnCl₂, HCl
98% (for hydroxy derivative)
High yield for the hydroxylated analog; selective reduction of dinitro precursor is an alternative.[4]
4-Amino-3-nitrobenzoic acid
4-Acetamidobenzoic acid
HNO₃, H₂SO₄, then hydrolysis
High (not specified)
A classic and high-yielding method involving nitration followed by deprotection.
Experimental Protocols
Detailed methodologies for the synthesis of key isomers are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory-scale synthesis.
Synthesis of 2-Amino-5-nitrobenzoic Acid from N-Acetylanthranilic Acid[2][3][5]
This two-step procedure involves the protection of the amino group of anthranilic acid, followed by nitration and subsequent deprotection.
Step 1: Acetylation of Anthranilic Acid
In a 150 mL four-necked flask equipped with a reflux condenser, combine 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.
Heat the mixture to 60 °C and add 3 mL of hydrochloric acid. The temperature will spontaneously rise to approximately 70 °C.
Reflux the mixture for 1.5 hours.
After cooling, pour the reaction mixture into 200 mL of cold water to precipitate the product.
Collect the solid by vacuum filtration and dry to yield N-acetylanthranilic acid.
Step 2: Nitration of N-Acetylanthranilic Acid and Hydrolysis
In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid, and cool to room temperature.
With stirring, add 9 g (0.05 mol) of dry N-acetylanthranilic acid.
After 30 minutes, cool the mixture to 9 °C.
Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, maintaining the temperature below 10 °C using an ice-water bath.
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
Pour the reaction mixture into 200 mL of ice water to precipitate the solid. Let it stand overnight.
Collect the precipitate by filtration and wash with ice water.
To the crude 5-nitro-N-acetylanthranilic acid (7.5 g, 0.0335 mol), add 25 mL of absolute ethanol (B145695) and 100 mL of 6 mol/L hydrochloric acid in a 250 mL four-necked flask.[3]
Cool the mixture, filter the precipitate, and wash it twice with water to obtain 2-amino-5-nitrobenzoic acid.[3]
Synthesis of 4-Amino-3-nitrobenzoic Acid from 4-Acetamidobenzoic Acid
This method involves the nitration of commercially available 4-acetamidobenzoic acid, followed by hydrolysis of the acetyl group.
Step 1: Nitration of 4-Acetamidobenzoic Acid
Add 50 parts of 4-acetamidobenzoic acid to 144 parts of 83.6% nitric acid at 8-13 °C.
Stir the resulting solution for one hour at 8-12 °C.
Drown the mass in 1000 parts of ice water to precipitate 4-acetamido-3-nitrobenzoic acid.
Filter the pale yellow precipitate and wash with 2000 parts of water and dry. An 89% yield is reported for this step.
Step 2: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid
Heat the drowned slurry from the previous step to 90-95 °C for approximately 2 hours to effect hydrolysis without isolation of the intermediate.
After cooling, filter the precipitated 4-amino-3-nitrobenzoic acid.
Wash the product with 2000 parts of water and dry to obtain a bright yellow solid.
Synthesis of 5-Amino-2-nitrobenzoic Acid via Microwave-Assisted Amination[3]
This modern approach offers a rapid and high-yielding synthesis of N-substituted derivatives, from which the parent compound can be conceptually derived. The protocol below is for a representative N-arylation.
In a microwave reaction vessel, combine 2-chloro-5-nitrobenzoic acid (1a) and 6 equivalents of the desired amine (e.g., aniline).
Irradiate the mixture in a microwave reactor for 5-30 minutes at a temperature between 80-120 °C without any added solvent or catalyst.[3]
After cooling, dissolve the reaction mixture in a suitable solvent and purify by standard methods (e.g., extraction and recrystallization) to obtain the N-substituted 5-amino-2-nitrobenzoic acid derivative in up to >99% isolated yield.[3]
Synthetic Pathway Visualizations
The following diagrams illustrate the logical workflows for the synthesis of several aminonitrobenzoic acid isomers.
Synthesis of 2-Amino-5-nitrobenzoic Acid from Anthranilic Acid.
A Comparative Guide to the Quantitative Analysis of 2-Amino-4-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical intermediates is paramount. This guide provides a detailed comparison of analytical methodologies for the qu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical intermediates is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of 2-Amino-4-nitrobenzoic acid, a crucial building block in various synthetic pathways. We will explore High-Performance Liquid Chromatography (HPLC) as the primary method, alongside UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS) as viable alternatives. This guide offers detailed experimental protocols, performance data, and workflow visualizations to aid in selecting the most appropriate method for your analytical needs.
Methodology Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high specificity, sensitivity, or throughput. Below is a summary of the performance characteristics of HPLC, UV-Vis Spectrophotometry, and LC-MS for the quantification of 2-Amino-4-nitrobenzoic acid.
Parameter
HPLC-UV Method
UV-Vis Spectrophotometric Method
LC-MS Method
Principle
Chromatographic separation followed by UV detection.
Measurement of light absorbance at a specific λmax.
Chromatographic separation followed by mass-based detection.[1]
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar aromatic nitro compounds and can be adapted and validated for 2-Amino-4-nitrobenzoic acid.[2][5][6]
This method provides a robust and specific approach for the quantification of 2-Amino-4-nitrobenzoic acid, suitable for quality control and research where accuracy and impurity profiling are critical.
A. Instrumentation and Conditions:
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). An isocratic elution with a ratio of 60:40 (A:B) can be a starting point.[7]
Detection Wavelength: The UV spectrum of similar compounds suggests monitoring between 224 nm and 308 nm. The optimal wavelength should be determined by scanning a standard solution.[8]
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Amino-4-nitrobenzoic acid reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.[2]
Calibration Standards: Prepare a series of calibration standards, typically ranging from 1 to 100 µg/mL, by diluting the stock solution with the mobile phase.[2]
Sample Preparation: Dissolve the sample containing 2-Amino-4-nitrobenzoic acid in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
C. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
UV-Vis Spectrophotometric Method
This method offers a simpler and more rapid analysis, suitable for routine quantification where the sample matrix is not complex and high specificity is not required.[2]
A. Instrumentation:
Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.[2]
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-4-nitrobenzoic acid reference standard and dissolve in 100 mL of the solvent.[2]
Calibration Standards: Prepare a series of calibration standards, typically ranging from 5 to 50 µg/mL, by diluting the stock solution with the solvent.[2]
Sample Preparation: Dissolve the sample containing 2-Amino-4-nitrobenzoic acid in the solvent to achieve a final concentration within the calibration range.[2]
C. Analytical Procedure:
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm against a solvent blank.[2]
Measure the absorbance of all standards and samples at the determined λmax.[2]
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the analyte in the samples.[2]
LC-MS combines the separation power of HPLC with the highly sensitive and specific detection of mass spectrometry.[1] This method is ideal for trace-level quantification and for complex matrices where specificity is a major concern.
A. Instrumentation and Conditions:
LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Column and Mobile Phase: Similar to the HPLC-UV method, but the mobile phase additives must be volatile (e.g., formic acid instead of phosphoric acid).[9]
MS Detection: The instrument can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. The specific m/z transitions for 2-Amino-4-nitrobenzoic acid would need to be determined.
B. Sample and Standard Preparation:
Sample and standard preparation would be similar to the HPLC-UV method, although lower concentrations would be required due to the higher sensitivity of the detector.
Visualizations
To better illustrate the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for the validation of an HPLC analytical method.
Caption: Comparison of analytical workflows for 2-Amino-4-nitrobenzoic acid.
A Comparative Analysis of the Bioactivity of 2-Amino-4-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals The scaffold of 2-amino-4-nitrobenzoic acid presents a versatile platform for the development of novel therapeutic agents. Its unique chemical structure, fe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The scaffold of 2-amino-4-nitrobenzoic acid presents a versatile platform for the development of novel therapeutic agents. Its unique chemical structure, featuring amino, nitro, and carboxylic acid functional groups, allows for diverse modifications, leading to a wide spectrum of biological activities. This guide provides an objective comparison of the bioactivity of various 2-amino-4-nitrobenzoic acid derivatives, including esters, amides, and Schiff bases, supported by experimental data from peer-reviewed studies. The aim is to offer a comprehensive resource for researchers engaged in drug discovery and development.
Comparative Bioactivity Data
The biological activities of 2-amino-4-nitrobenzoic acid derivatives are significantly influenced by the nature of the substituents attached to the core molecule. The following tables summarize the quantitative data from various studies, highlighting the antimicrobial, anticancer, and anti-inflammatory potential of these compounds.
Table 1: Antimicrobial Activity of 2-Amino-4-nitrobenzoic Acid Derivatives
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key bioassays cited in this guide.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Preparation of Microbial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate containing the broth medium.
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl). The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound in a reaction buffer.
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
Measurement of Prostaglandin (B15479496) Production: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Calculation of Inhibition: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the compound (control). The IC50 value is then determined.
Signaling Pathway Visualizations
Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. Below are diagrams of key signaling pathways that are often modulated by anticancer and anti-inflammatory agents.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.
Conclusion
The derivatization of 2-amino-4-nitrobenzoic acid has proven to be a fruitful strategy for the discovery of novel bioactive compounds. The presented data indicates that amide and dipeptide derivatives exhibit promising antimicrobial activity, particularly against Gram-positive bacteria. Furthermore, amide derivatives of 2-amino-1,4-naphthoquinone have shown potent anticancer effects. Schiff base derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.
This comparative guide highlights the therapeutic potential of 2-amino-4-nitrobenzoic acid derivatives and provides a foundation for further research. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for scientists and researchers in the field of drug development, facilitating the design and evaluation of new and more effective therapeutic agents. Future studies should focus on establishing a more direct and comprehensive comparison of a wider range of derivatives to elucidate clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development.
A Spectroscopic Showdown: Differentiating Nitrobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a compr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive spectroscopic comparison of the three isomers of nitrobenzoic acid—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—supported by experimental data and detailed methodologies.
The distinct positioning of the nitro (-NO₂) and carboxylic acid (-COOH) functional groups on the benzene (B151609) ring of each isomer leads to unique electronic and steric environments. These differences are readily distinguishable through various spectroscopic techniques, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Understanding these spectral fingerprints is paramount for unambiguous characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers.
Infrared (IR) Spectroscopy
The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.[1]
Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The absorption maxima (λmax) are influenced by the position of the nitro group.
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing clear differentiation between the isomers. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.[1]
Note: NMR chemical shifts are approximate and can vary with solvent and concentration.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak ([M]⁺) for all three isomers is expected at m/z 167.
performance of 2-Amino-4-nitrobenzoic acid in dye synthesis vs other intermediates
For Researchers, Scientists, and Drug Development Professionals In the synthesis of high-performance dyes, the selection of the diazo component is a critical determinant of the final product's characteristics, including...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-performance dyes, the selection of the diazo component is a critical determinant of the final product's characteristics, including its color, yield, and fastness properties. 2-Amino-4-nitrobenzoic acid is a versatile intermediate used in the production of azo dyes, known for imparting vibrant colors and good stability.[1] This guide provides an objective comparison of the performance of 2-Amino-4-nitrobenzoic acid with other common dye intermediates, supported by available experimental data, to assist in making informed decisions for research and development.
Performance Comparison of Dye Intermediates
The efficacy of a dye intermediate is evaluated based on several key performance indicators. The following table summarizes the performance of azo dyes synthesized from 2-Amino-4-nitrobenzoic acid and its alternatives. It is important to note that a direct comparative study under identical conditions was not found in the available literature; therefore, the data is compiled from various sources and should be interpreted with consideration for potential variations in experimental protocols.
Note: Fastness properties are typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.
Discussion of Performance
In comparison, dyes derived from 2-Amino-5-nitrobenzoic acid , an isomer of the topic compound, have shown high chemical yields (85-92%) and excellent light fastness (Grade 6-7), superior to those from unsubstituted anthranilic acid.[2] This suggests that the nitro group, an electron-withdrawing group, can enhance the stability and fastness properties of the resulting azo dye. It is plausible that dyes from 2-Amino-4-nitrobenzoic acid would exhibit similar enhancements.
Anthranilic acid , lacking the nitro group, produces dyes with good but generally lower fastness properties compared to its nitro-substituted counterparts.[2] Sulfanilic acid , containing a sulfonic acid group, is used to produce water-soluble anionic dyes with very good to excellent fastness properties.[3][6] p-Nitroaniline is a widely used, cost-effective intermediate that yields dyes in the orange to red spectrum with moderate to good fastness properties.[4]
Experimental Protocols
The synthesis of azo dyes from these intermediates generally follows a two-step process of diazotization and azo coupling.
General Diazotization Procedure:
Dissolve the aromatic amine (e.g., 2-Amino-4-nitrobenzoic acid, anthranilic acid, sulfanilic acid, or p-nitroaniline) in an acidic solution (typically hydrochloric acid and water).
Cool the solution to 0-5 °C in an ice bath with constant stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 5 °C.
Stir the mixture for an additional 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the coupling reaction.
General Azo Coupling Procedure (using β-naphthol as an example):
In a separate beaker, dissolve the coupling agent (e.g., β-naphthol) in an alkaline solution (e.g., sodium hydroxide (B78521) solution).
Cool this solution to 0-5 °C in an ice bath.
Slowly add the freshly prepared diazonium salt solution to the cooled coupling agent solution with vigorous stirring, while maintaining the temperature below 5 °C.
A colored precipitate of the azo dye will form. Continue stirring the mixture for 1-2 hours to ensure complete coupling.
Isolate the crude dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow for azo dye synthesis and the logical relationship between the key steps.
Caption: General workflow for the synthesis of azo dyes.
Caption: Logical flow of the experimental protocol for dye synthesis and evaluation.
Cross-Validation of Analytical Methods for 2-Amino-4-nitrobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The accurate and reliable quantification of 2-Amino-4-nitrobenzoic acid, a key intermediate in various synthetic processes, is crucial for quality control a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2-Amino-4-nitrobenzoic acid, a key intermediate in various synthetic processes, is crucial for quality control and research and development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative determination of this compound. The information presented is intended to assist in the selection of the most suitable analytical method based on specific experimental requirements.
Quantitative Performance Comparison
The choice between HPLC and UV-Vis Spectrophotometry depends on the specific needs of the analysis, such as required sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of these two techniques for the analysis of aromatic nitro compounds like 2-Amino-4-nitrobenzoic acid.[1]
Parameter
HPLC Method
UV-Vis Spectrophotometric Method
Principle
Separation based on partitioning between a stationary and mobile phase, followed by UV detection.[1]
Measurement of absorbance of light at a specific wavelength.[1]
Specificity
High (can separate from structurally similar impurities).[1]
Low to Moderate (potential for interference from other absorbing species).[1]
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Amino-4-nitrobenzoic acid reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.[1]
Calibration Standards: Prepare a series of calibration standards ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.[1]
Sample Preparation: Dissolve the sample containing 2-Amino-4-nitrobenzoic acid in the mobile phase to achieve a final concentration within the calibration range.[1]
3. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]
UV-Vis Spectrophotometric Method
This method offers a rapid and simple approach for the quantification of 2-Amino-4-nitrobenzoic acid, suitable for routine analysis where high specificity is not a critical requirement.[1]
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-4-nitrobenzoic acid reference standard and dissolve in 100 mL of the solvent.[1]
Calibration Standards: Prepare a series of calibration standards ranging from 5 to 50 µg/mL by diluting the stock solution with the solvent.[1]
Sample Preparation: Dissolve the sample containing 2-Amino-4-nitrobenzoic acid in the solvent to achieve a final concentration within the calibration range.[1]
A Comparative Guide to the Biological Activity of 2-Amino-4-nitrobenzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, aminobenzoic acids and their nitro derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the biological properties of 2-Amino-4-nitrobenzoic acid and its structurally similar compounds, including its isomers and other derivatives. While direct experimental data for 2-Amino-4-nitrobenzoic acid is limited, this comparison of related molecules offers valuable insights into its potential therapeutic applications and guides future research. The information presented herein is supported by experimental data from various studies, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
Comparative Analysis of Biological Activities
The biological activity of aminobenzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. The presence of amino and nitro groups, in particular, can impart a range of pharmacological effects. The following tables summarize the quantitative data available for compounds structurally related to 2-Amino-4-nitrobenzoic acid.
Anticancer Activity
Derivatives of aminobenzoic acids have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways controlling cell proliferation and survival.
Table 1: Anticancer Activity of Aminobenzoic Acid Derivatives
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Para-aminobenzoic acid (PABA) is an essential precursor in the bacterial synthesis of folic acid.[5] Consequently, many of its derivatives act as competitive inhibitors of enzymes in this pathway, leading to antimicrobial effects.
Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Enzyme Inhibition
The structural features of aminobenzoic acids make them suitable candidates for interacting with the active sites of various enzymes. Inhibition of enzymes like acetylcholinesterase is a key strategy in the treatment of neurodegenerative diseases.
Table 3: Enzyme Inhibitory Activity of Aminobenzoic Acid Derivatives
Understanding the molecular pathways affected by these compounds is crucial for rational drug design and development.
Anticancer Activity: PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[10] Some aminobenzoic acid derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[11]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by aminobenzoic acid derivatives.
Bacteria synthesize folic acid de novo through a pathway that is absent in humans, making it an excellent target for antimicrobial agents.[12][13] Para-aminobenzoic acid (PABA) is a key intermediate in this pathway, and its analogs can act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS).[5]
Caption: Inhibition of the bacterial folate synthesis pathway by aminobenzoic acid derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of the biological activities of chemical compounds.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.
Caption: A typical experimental workflow for the MTT assay.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
Procedure:
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plate at 37°C for 16-20 hours.
MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of the compound that prevents visible turbidity.
Acetylcholinesterase Inhibition Assay
This assay is used to screen for inhibitors of the acetylcholinesterase (AChE) enzyme.
Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Procedure:
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
Enzyme Addition: Add the AChE solution to initiate the pre-incubation with the inhibitor.
Substrate Addition: Add the acetylthiocholine iodide solution to start the enzymatic reaction.
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of compounds structurally related to 2-Amino-4-nitrobenzoic acid. The available data on its isomers and derivatives suggest that this class of compounds holds significant potential in the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. The structure-activity relationships highlighted by the presented data underscore the importance of substituent patterns on the benzene ring in determining the pharmacological profile.
Future research should focus on the direct synthesis and biological evaluation of 2-Amino-4-nitrobenzoic acid to confirm its predicted activities. Further exploration of its derivatives could lead to the discovery of new therapeutic leads with enhanced potency and selectivity. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to undertake these investigations.
An Economic and Experimental Comparison of Synthetic Routes to 2-Amino-4-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 2-Amino-4-nitrobenz...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 2-Amino-4-nitrobenzoic acid is a valuable building block in the synthesis of a variety of pharmaceuticals and other fine chemicals. This guide provides a detailed comparative analysis of the most common synthetic routes to this compound, focusing on experimental data, economic viability, and practical laboratory considerations.
This report outlines three primary synthetic pathways to 2-Amino-4-nitrobenzoic acid: the nitration of 2-aminobenzoic acid, the amination of 2-chloro-4-nitrobenzoic acid, and the selective reduction of 2,4-dinitrobenzoic acid. Each route is evaluated based on yield, reaction conditions, and the cost of starting materials and reagents.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic route for 2-Amino-4-nitrobenzoic acid depends on a balance of factors including overall yield, purity of the final product, reaction time, temperature, and the cost and availability of starting materials. The following table summarizes the key quantitative data for the three primary synthesis routes.
Parameter
Route 1: Nitration of 2-Aminobenzoic Acid
Route 2: Amination of 2-Chloro-4-nitrobenzoic Acid
Route 3: Selective Reduction of 2,4-Dinitrobenzoic Acid
Inexpensive starting material, but multiple steps and reagents increase cost.
Potentially cost-effective due to high yield and fewer steps, but starting material may be more expensive.
Cost-effective if the starting dinitro compound is readily available.
Experimental Protocols
Route 1: Nitration of 2-Aminobenzoic Acid (via N-Acetylation)
This is a widely used method for the synthesis of nitro-substituted aminobenzoic acids. The initial protection of the amino group as an acetamide (B32628) is crucial to prevent oxidation by nitric acid and to control the regioselectivity of the nitration.[1]
Step 1: Acetylation of 2-Aminobenzoic Acid
Dissolve 2-aminobenzoic acid in glacial acetic acid.
Add acetic anhydride and heat the mixture to reflux for 1 hour.
Cool the reaction mixture and pour it into ice water to precipitate the N-acetyl-2-aminobenzoic acid.
Filter, wash with cold water, and dry the product.
Step 2: Nitration of N-Acetyl-2-aminobenzoic Acid
Slowly add the N-acetyl-2-aminobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10°C.
Stir the mixture for several hours at low temperature.
Pour the reaction mixture onto crushed ice to precipitate the N-acetyl-2-amino-4-nitrobenzoic acid.
Filter, wash with cold water, and dry the product.
Step 3: Hydrolysis of N-Acetyl-2-amino-4-nitrobenzoic Acid
Suspend the N-acetyl-2-amino-4-nitrobenzoic acid in an aqueous sodium hydroxide solution.
Heat the mixture to reflux until the hydrolysis is complete.
Cool the solution and acidify with hydrochloric acid to precipitate the 2-amino-4-nitrobenzoic acid.
Filter, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Route 2: Amination of 2-Chloro-4-nitrobenzoic Acid
This route offers a more direct approach to the target molecule. The use of a copper catalyst facilitates the nucleophilic aromatic substitution of the chlorine atom with an amino group under relatively mild conditions. A similar procedure for the synthesis of 2-amino-6-nitrobenzoic acid has been reported with high yield.[2]
Experimental Protocol:
In an autoclave, combine 2-chloro-4-nitrobenzoic acid, copper(I) oxide, a base such as cesium carbonate, and aqueous ammonia in a suitable solvent like DMF.
Seal the autoclave and heat the reaction mixture to approximately 90°C with stirring for 12 hours, maintaining a pressure of ammonia gas.
After cooling and venting the excess ammonia, transfer the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
Collect the solid by vacuum filtration, wash with cold deionized water, and dry.
Further purification can be achieved by recrystallization.
Route 3: Selective Reduction of 2,4-Dinitrobenzoic Acid
This method relies on the selective reduction of one of the two nitro groups of 2,4-dinitrobenzoic acid. The choice of reducing agent and reaction conditions is critical to achieve the desired regioselectivity and avoid over-reduction to the diamino product. Sodium sulfide or sodium hydrosulfide are commonly used for such selective reductions.
Experimental Protocol:
Dissolve 2,4-dinitrobenzoic acid in a suitable solvent system, such as a mixture of alcohol and water.
Prepare a solution of the reducing agent (e.g., sodium sulfide or sodium hydrosulfide) in water.
Slowly add the reducing agent solution to the solution of 2,4-dinitrobenzoic acid at a controlled temperature.
Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.
Upon completion, acidify the reaction mixture to precipitate the crude 2-amino-4-nitrobenzoic acid.
Filter the product, wash with water, and purify by recrystallization.
Logical Workflow and Relationships
The following diagrams illustrate the logical flow of the described synthesis routes.
Figure 1. Comparative workflow of the three main synthesis routes for 2-Amino-4-nitrobenzoic acid.
Figure 2. Detailed experimental workflows for the synthesis of 2-Amino-4-nitrobenzoic acid.
Conclusion
The choice of the most suitable synthesis route for 2-Amino-4-nitrobenzoic acid will ultimately depend on the specific needs and resources of the laboratory or production facility.
Route 1 (Nitration of 2-Aminobenzoic Acid) is a well-established method that uses an inexpensive and readily available starting material. However, it is a multi-step synthesis which may result in a lower overall yield and increased production costs.
Route 2 (Amination of 2-Chloro-4-nitrobenzoic Acid) offers a more direct, single-step approach with the potential for high yields. The economic viability of this route is dependent on the cost of the chlorinated starting material and the specialized equipment (autoclave) required.
Route 3 (Selective Reduction of 2,4-Dinitrobenzoic Acid) is also a direct, one-step method. The success of this route hinges on achieving high regioselectivity to avoid the formation of the undesired 4-amino-2-nitrobenzoic acid and the di-amino product.
For large-scale industrial production, a thorough economic analysis considering raw material costs, process efficiency, and waste disposal would be necessary to determine the most viable option. For laboratory-scale synthesis, the choice may be influenced by the availability of starting materials and the desired purity of the final product.
Proper Disposal of 2-Amino-4-nitrobenzoic Acid: A Procedural Guide
The meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-4-nitrobenzoic...
Author: BenchChem Technical Support Team. Date: December 2025
The meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-4-nitrobenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. Due to its hazardous properties, this compound requires careful handling and disposal as regulated chemical waste.
Hazard Profile and Safety Summary
2-Amino-4-nitrobenzoic acid is classified as a hazardous substance with multiple health risks. It is harmful if swallowed, causes significant skin and eye irritation, and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child[1]. As with many nitroaromatic compounds, it is considered environmentally hazardous and must not be released into sewers or waterways[1][2][3][4].
H361: Suspected of damaging fertility or the unborn child[1]
Step-by-Step Disposal Protocol
The required disposal method for 2-Amino-4-nitrobenzoic acid is to manage it as hazardous waste through a licensed and approved waste disposal contractor[1][5][6]. On-site chemical treatment or neutralization is not recommended.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant nitrile gloves, chemical safety goggles, a face shield, and a lab coat[1][3][5][7].
Ventilation: Always handle 2-Amino-4-nitrobenzoic acid in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation or dust generation[1][3][5].
Avoid Incompatibilities: Keep this chemical waste segregated from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions[3][5].
Waste Segregation and Containerization
Waste Identification: Clearly identify the waste as "2-Amino-4-nitrobenzoic acid." Do not mix it with other waste streams[1][3].
Solid Waste: Collect surplus or expired solid 2-Amino-4-nitrobenzoic acid in a designated, robust, and chemically resistant hazardous waste container with a secure lid. It is often preferable to use the original container if it is in good condition[3][8][9].
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
Contaminated Materials: Any materials (e.g., weighing paper, gloves, wipes) grossly contaminated with the chemical should be collected as solid hazardous waste.
Labeling and Storage
Labeling: Affix a completed hazardous waste label to the container. The label must include:
The full chemical name: "2-Amino-4-nitrobenzoic acid"[8].
A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Carcinogen Suspect")[8].
The date when waste was first added to the container (accumulation start date)[8].
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area[5][8]. The storage area must have secondary containment and be locked to prevent unauthorized access[1][3].
Empty Container Management
Empty containers of 2-Amino-4-nitrobenzoic acid must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol)[2][8].
The rinsate from the cleaning process is considered hazardous waste and must be collected in a designated liquid hazardous waste container[8].
Arranging for Final Disposal
Contact Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the waste[3][7][8].
Provide Documentation: Supply the disposal company with the Safety Data Sheet (SDS) for 2-Amino-4-nitrobenzoic acid[8].
Final Disposal Method: The waste will be transported to an approved facility for destruction, typically via controlled incineration at a licensed chemical destruction plant[2][10].
Disposal Workflow
Caption: Disposal Workflow for 2-Amino-4-nitrobenzoic Acid
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-4-nitrobenzoic Acid
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2-Amino-4-nitrobenzoic acid in a laboratory setting. This guide provides immediate, procedural, and step-by-step informat...
Author: BenchChem Technical Support Team. Date: December 2025
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2-Amino-4-nitrobenzoic acid in a laboratory setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.
2-Amino-4-nitrobenzoic acid (CAS No. 619-17-0) is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some related compounds are also suspected of causing genetic defects, cancer, or damage to fertility. Adherence to strict safety protocols is therefore mandatory to ensure personal safety and proper chemical management.
Personal Protective Equipment (PPE)
The primary defense against exposure to 2-Amino-4-nitrobenzoic acid is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE for handling this chemical.
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133, or a face shield.[2][3]
To prevent eye contact which can cause serious irritation.[2][4]
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[2]
To avoid direct skin contact which can lead to irritation.[2][4]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) when engineering controls are insufficient or during spill cleanup.[2][3]
To prevent inhalation of dust, which may cause respiratory tract irritation.[2]
A systematic workflow is essential for minimizing the risks associated with handling 2-Amino-4-nitrobenzoic acid.
1. Preparation and Engineering Controls:
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[5]
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[5]
2. Chemical Handling:
Weighing and Transfer: Conduct weighing and transferring of the chemical in a designated area, such as a fume hood, to control dust. Avoid generating dust during handling.[3]
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[5] Do not eat, drink, or smoke in the work area.[1]
3. Spill Management:
Evacuate: In the event of a spill, evacuate non-essential personnel from the area.[2]
Ventilate: Ensure adequate ventilation of the spill area.[2]
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][6] Clean the spill area thoroughly with a suitable solvent and then with soap and water.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. The following table outlines the recommended first aid procedures.
Exposure Route
First Aid Procedure
Inhalation
Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][7]
Skin Contact
Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[4][7]
Eye Contact
Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][7]
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4][8]
Disposal Plan
Proper disposal of 2-Amino-4-nitrobenzoic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.[2]
Containerization: Collect waste in a clearly labeled, sealed container.[2]
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[1] Do not dispose of it down the drain or in regular trash.[2] Comply with all local, regional, and national regulations for hazardous waste disposal.
Experimental Workflow for Handling 2-Amino-4-nitrobenzoic Acid
The following diagram illustrates the logical workflow for safely handling 2-Amino-4-nitrobenzoic acid in a laboratory setting.
Caption: Workflow for Safe Handling of 2-Amino-4-nitrobenzoic Acid.